1-Decanol
Description
Decan-1-ol is a fatty alcohol consisting of a hydroxy function at C-1 of an unbranched saturated chain of ten carbon atoms. It has a role as a metabolite, a protic solvent and a pheromone. It is a primary alcohol and a decanol.
1-Decanol has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.
decan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O, Array | |
| Record name | DECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
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| Record name | 1-DECANOL | |
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Related CAS |
26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt) | |
| Record name | 1-Decanol | |
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DSSTOX Substance ID |
DTXSID7021946 | |
| Record name | 1-Decanol | |
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Molecular Weight |
158.28 g/mol | |
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Physical Description |
Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour | |
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| Record name | 1-DECANOL | |
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Boiling Point |
446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C | |
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Flash Point |
180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c. | |
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Solubility |
In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol) | |
| Record name | 1-DECANOL | |
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| Record name | 1-Decanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831 | |
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| Record name | 1-Decanol | |
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Vapor Density |
5.3 (Air= 1), Relative vapor density (air = 1): 5.5 | |
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Vapor Pressure |
0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |
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Color/Form |
Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid | |
CAS No. |
112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2 | |
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| Record name | Decanol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.323 | |
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| Record name | DECYL ALCOHOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89V4LX791F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 1-DECANOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
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| Record name | Decyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |
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| Record name | 1-DECANOL | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
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| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C | |
| Record name | DECYL ALCOHOL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-DECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Decyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-DECANOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Decanol for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-decanol, tailored for its application in a laboratory setting. The document includes detailed data, experimental protocols, and visual workflows to support researchers in the effective and safe use of this versatile long-chain fatty alcohol.
Core Physicochemical Properties of this compound
This compound, also known as decyl alcohol, is a straight-chain fatty alcohol with ten carbon atoms.[1] It presents as a colorless, viscous liquid with a characteristic sweet, fat-like, or floral odor.[2][3] At lower temperatures, it solidifies into leaf-like or rectangular plate-like crystals.[4]
General and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| IUPAC Name | Decan-1-ol | [1] |
| Synonyms | n-Decyl alcohol, Capric alcohol, Agent 504 | |
| Molecular Formula | C₁₀H₂₂O or CH₃(CH₂)₉OH | |
| Molar Mass | 158.28 g/mol | |
| CAS Number | 112-30-1 | |
| Appearance | Colorless to light yellow viscous liquid | |
| Odor | Sweet, fat-like, floral | |
| Melting Point | 5-7 °C (41-45 °F; 278-280 K) | |
| Boiling Point | 230-232.9 °C (446-451.2 °F; 503-506 K) | |
| Density | 0.829 - 0.8312 g/cm³ at 20-25 °C | |
| Refractive Index (n²⁰/D) | 1.437 | |
| Vapor Pressure | <1 hPa at 20 °C; 1 mm Hg at 70 °C | |
| Vapor Density | 4.5 - 5.5 (vs air) | |
| Viscosity | 12.048 mPa·s at 25 °C | |
| Flash Point | 82 - 108 °C (179.6 - 226 °F) | |
| Auto-ignition Temperature | 254 - 255 °C | |
| Explosive Limits | 0.9 - 5.7% (V) |
Solubility Profile
This compound is characterized by its poor solubility in water and high solubility in organic solvents.
| Solvent | Solubility | References |
| Water | Insoluble (37 mg/L at 25°C; 0.37 g/100ml at 20°C) | |
| Ethanol | Soluble / Miscible | |
| Ether | Easily Soluble / Miscible | |
| Benzene | Soluble | |
| Petroleum Ether | Soluble | |
| Glacial Acetic Acid | Soluble | |
| Chloroform | Miscible | |
| Acetone | Miscible | |
| Glycerin | Insoluble | |
| Mineral Oil | Soluble |
Spectroscopic Data
Spectroscopic data is crucial for the identification and purity assessment of this compound.
| Data Type | Availability | Source |
| ¹H NMR | Available | SpectraBase, ChemicalBook |
| ¹³C NMR | Available | FooDB |
| FTIR | Available | NIST WebBook, SpectraBase |
| Mass Spectrum (GC-MS) | Available | NIST WebBook, SpectraBase |
| Raman | Available | SpectraBase |
Laboratory Applications and Chemical Reactivity
This compound serves as a key intermediate and solvent in various chemical processes. Its applications include the synthesis of plasticizers, lubricants, surfactants, and solvents. It is also used as a penetration enhancer for transdermal drug delivery and as a component in fragrances and food flavorings.
Key Chemical Reactions:
-
Esterification: Reacts with carboxylic acids to form esters, which are used as plasticizers and fragrances.
-
Oxidation: Can be oxidized to form decanal (an aldehyde) or decanoic acid (a carboxylic acid).
-
Reactivity: Reacts violently with strong oxidizing agents, acid chlorides, and acid anhydrides. It is stable in mildly acidic and alkaline solutions.
The following diagram illustrates the relationship between this compound's properties and its primary applications.
Experimental Protocols for Lab Use
Purification of this compound
Commercial this compound may require purification to remove impurities for sensitive applications. The two primary methods are fractional distillation and fractional crystallization.
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble an all-glass fractional distillation apparatus equipped with a vacuum source, a manometer, and a collection flask. Ensure all joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.
-
Evacuate the System: Gradually reduce the pressure in the system to approximately 10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at approximately 110 °C under 10 mmHg pressure. Discard the initial and final fractions (foreruns and tails) to ensure high purity.
-
Purity Assessment: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.
This technique leverages the relatively high melting point of this compound (5-7 °C) to separate it from impurities that remain liquid at lower temperatures.
-
Cooling: Place the crude this compound in a flask and cool it in an ice bath or refrigerator until partial solidification occurs.
-
Separation: Quickly decant or filter the remaining liquid from the solid crystals. The solid fraction will be enriched in this compound.
-
Repetition: For higher purity, the process can be repeated by melting the solid fraction and recrystallizing it.
-
Drying: Ensure the final purified solid is free from residual liquid before use.
The following workflow diagram outlines the decision-making process for purifying this compound.
Synthesis Involving an Alcohol: Grignard Reaction
To illustrate a common synthetic application where a long-chain alcohol is the target product, the following protocol describes the synthesis of 1-phenyl-1-decanol via a Grignard reaction between benzaldehyde and a nonyl Grignard reagent. This is a representative example of C-C bond formation to produce a secondary alcohol.
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of 1-bromononane in anhydrous diethyl ether dropwise to the magnesium. A small iodine crystal can be used as an initiator.
-
The reaction is initiated when the iodine color disappears and bubbling is observed. Stir until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-phenyl-1-decanol.
-
The experimental workflow for this synthesis is depicted below.
Safety, Handling, and Storage
This compound is a combustible liquid and can cause serious eye irritation. It may also cause skin and respiratory irritation.
4.1. Hazard and Safety Data
| Parameter | Information | References |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning / Danger | |
| Hazard Statements | H319: Causes serious eye irritation. H331/H332: Toxic/Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. | |
| LD50 (Oral, Rat) | 4,720 mg/kg | |
| LD50 (Dermal, Rabbit) | 3,560 mg/kg | |
| LC50 (Inhalation, Mouse) | 4 mg/L (4h) |
4.2. Handling and Storage Recommendations
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing to prevent skin and eye contact.
-
Storage: Store in a tightly sealed container in a cool, dry place below +30°C. Keep away from heat, sparks, or open flames. Store separately from strong oxidants, acid anhydrides, and acid chlorides.
-
Spill Response: In case of a spill, cover the material with an inert absorbent and collect it in sealable containers for disposal as hazardous waste. Do not let the chemical enter the environment.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Ziegler Process for 1-Decanol Synthesis
The Ziegler process, also known as the Ziegler-Alfol synthesis, is a cornerstone of industrial organic chemistry for the production of even-numbered, linear primary alcohols from ethylene. This method provides a synthetic route to fatty alcohols, such as this compound, which are crucial intermediates in the manufacturing of surfactants, lubricants, and pharmaceuticals. This guide delves into the core mechanistic details, quantitative aspects, and experimental considerations of the Ziegler process for synthesizing this compound.
Core Reaction Mechanism
The synthesis of this compound via the Ziegler process is a multi-step procedure that begins with the formation of triethylaluminum, which then acts as a catalyst for the controlled oligomerization of ethylene. The resulting long-chain trialkylaluminum is subsequently oxidized and hydrolyzed to yield the final alcohol product.
The overall chemical transformation can be summarized as follows:
Al + 1.5 H₂ + 6 C₂H₄ → Al(C₂H₅)₃ Al(C₂H₅)₃ + 12 C₂H₄ → Al((C₂H₄)₄C₂H₅)₃ Al((C₂H₄)₄C₂H₅)₃ + 1.5 O₂ → Al(O(C₂H₄)₄C₂H₅)₃ Al(O(C₂H₄)₄C₂H₅)₃ + 3 H₂O → 3 CH₃(CH₂)₉OH + Al(OH)₃
Step 1: Formation of Triethylaluminum
The process is initiated with the synthesis of triethylaluminum (TEA), the organoaluminum catalyst. This is achieved through the reaction of aluminum powder with hydrogen and ethylene.[1] In many industrial applications, a significant portion of the TEA produced is recycled to improve yield and reduce process time.[2]
Step 2: Chain Growth (Aufbau Reaction)
The "Aufbau" or growth reaction involves the repeated insertion of ethylene monomers into the aluminum-carbon bonds of the triethylaluminum.[1] This oligomerization proceeds in a stepwise manner, leading to the formation of long-chain trialkylaluminum compounds.[2] To synthesize this compound (a C10 alcohol), an average of four ethylene units are added to each ethyl chain on the aluminum center. The distribution of chain lengths in the final product typically follows a Poisson distribution.[3]
Step 3: Oxidation
The long-chain trialkylaluminum is then oxidized, typically using dry air, to form the corresponding aluminum alkoxides. This step is highly exothermic and requires careful temperature control to prevent side reactions.
Step 4: Hydrolysis
The final step is the hydrolysis of the aluminum alkoxides with water to produce this compound and aluminum hydroxide as a byproduct. The aluminum hydroxide can be a valuable co-product, often dehydrated to produce high-purity alumina. In some process variations, sulfuric acid is used for hydrolysis, yielding high-purity aluminum sulfate.
Quantitative Data
The following table summarizes key quantitative parameters for the Ziegler process for fatty alcohol synthesis. Note that specific values can vary depending on the desired product distribution and specific plant design.
| Parameter | Value | Notes |
| Chain Growth Temperature | 60 - 120 °C | Optimal for forming higher molecular weight trialkylaluminum. |
| Thermal Displacement Temp. | 120 - 150 °C | Higher temperatures can lead to the formation of α-olefins as side products. |
| Byproduct Formation | Increasing with chain length | For C20 alcohols, branched iso-alcohols can be as high as 7.8%. |
| Typical Product | C12-C14 alcohols | These are of particular commercial interest. |
Experimental Protocols
While specific industrial protocols are proprietary, a general laboratory-scale procedure for the synthesis of this compound via the Ziegler process can be outlined as follows:
-
Catalyst Preparation: Triethylaluminum is synthesized in a high-pressure reactor by reacting activated aluminum powder with hydrogen and ethylene.
-
Chain Growth: The triethylaluminum is then transferred to a separate reactor where it is reacted with excess ethylene at a controlled temperature (e.g., 90-120°C) and pressure. The reaction time is determined by the desired average chain length.
-
Oxidation: The resulting long-chain trialkylaluminum is carefully oxidized by bubbling dry air through the reaction mixture. The temperature is maintained below a certain threshold to prevent runaway reactions.
-
Hydrolysis: The aluminum alkoxides are then hydrolyzed by the slow addition of water or a dilute acid.
-
Product Separation: The organic layer containing this compound is separated from the aqueous layer containing aluminum hydroxide.
-
Purification: The crude this compound is purified by fractional distillation to separate it from other alcohol homologues and any side products.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
References
1-Decanol as a Protic Solvent in Organic Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-decanol's properties and applications as a protic solvent in organic synthesis. With a focus on its role in facilitating various chemical transformations, this document offers detailed experimental protocols, quantitative data, and logical workflows to support researchers in employing this compound as a sustainable and effective solvent.
Introduction to this compound as a Protic Solvent
This compound is a straight-chain fatty alcohol with the molecular formula CH₃(CH₂)₉OH.[1] Its hydroxyl group makes it a protic solvent, capable of donating hydrogen bonds.[1] This characteristic, combined with its long alkyl chain, imparts an amphiphilic nature, allowing it to dissolve a range of nonpolar and moderately polar organic compounds.[1] Sourced from renewable resources like coconut and palm kernel oil, this compound is considered a green solvent alternative to petroleum-derived solvents.[1] Its high boiling point and low volatility also contribute to a more favorable environmental and safety profile.[2]
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is essential for its effective use as a solvent in organic reactions. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | |
| Molar Mass | 158.28 g/mol | |
| Appearance | Colorless, viscous liquid | |
| Boiling Point | 231 °C (lit.) | |
| Melting Point | 5-7 °C (lit.) | |
| Density | 0.829 g/mL at 25 °C (lit.) | |
| Flash Point | 180 °F | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, petroleum ether, acetic acid | |
| Refractive Index (n20/D) | 1.437 (lit.) | |
| Vapor Pressure | 1 mm Hg (70 °C) |
Applications in Organic Synthesis
This compound's unique properties make it a suitable solvent for a variety of organic reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, while its protic nature can play a crucial role in reaction mechanisms.
Fischer Esterification
Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. When a large excess of the alcohol is used, it can also serve as the reaction solvent. This compound can be employed as both the reactant and the solvent in the synthesis of decyl esters.
The following table presents kinetic data for the esterification of crotonic acid with this compound, catalyzed by sulfuric acid.
| Temperature (K) | Initial Reactant Mole Ratio (Decanol:Acid) | Reaction Rate Constant (k) | Reference |
| 390 | 5:1 | - | |
| 410 | 3:1 | - | |
| 410 | 5:1 | - | |
| 410 | 10:1 | - | |
| 420 | 5:1 | - | |
| 430 | 5:1 | - | |
| Specific rate constant values were not provided in the abstract but the study indicates a second-order reaction. |
This protocol describes the synthesis of decyl acetate via Fischer esterification, where this compound serves as both the alcohol reactant and the solvent.
Materials:
-
Acetic acid
-
This compound
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetic acid (1.0 equivalent) and an excess of this compound (e.g., 5.0 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude decyl acetate.
-
Purify the product by fractional distillation or column chromatography.
Nanoparticle Synthesis
Long-chain alcohols can act as solvents, reducing agents, and shape-directing agents in the synthesis of nanoparticles. While specific protocols for this compound are not abundant in the literature, a generalized procedure based on the use of similar alcohols can be adapted.
This protocol provides a representative method for the synthesis of silver nanoparticles where a long-chain alcohol like this compound can be used as the solvent and co-reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Capping agent (e.g., oleylamine)
-
Reducing agent (e.g., sodium borohydride, optional, for faster reduction)
-
Ethanol (for washing)
Procedure:
-
Dissolve silver nitrate in a minimal amount of a suitable co-solvent if necessary, then add to this compound in a three-necked flask.
-
Add the capping agent to the solution.
-
Heat the mixture to a specific temperature (e.g., 120-160 °C) under a nitrogen atmosphere with vigorous stirring.
-
If a stronger reducing agent is required, a solution of sodium borohydride in a suitable solvent can be slowly injected.
-
Maintain the reaction at the elevated temperature for a period of time to allow for nanoparticle growth and stabilization. The formation of nanoparticles is often indicated by a color change.
-
Cool the reaction mixture to room temperature.
-
Precipitate the silver nanoparticles by adding ethanol and centrifuge to collect the product.
-
Wash the nanoparticles with ethanol multiple times to remove excess reagents.
-
Dry the purified nanoparticles under vacuum.
Potential in Palladium-Catalyzed Cross-Coupling Reactions
The use of green and sustainable solvents is a significant focus in modern organic synthesis. While specific examples of this compound as a solvent in Suzuki-Miyaura and Heck coupling reactions are not widely reported, its properties suggest it as a potential candidate. Alcohols have been shown to influence the selectivity and efficiency of these reactions.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add degassed this compound as the solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the product by column chromatography.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
This compound
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, alkene, palladium catalyst, ligand (if necessary), and base.
-
Add degassed this compound as the solvent.
-
Heat the mixture to a specified temperature (e.g., 100-140 °C) and stir until completion.
-
After cooling, filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography or distillation.
Conclusion
This compound presents itself as a versatile and sustainable protic solvent for a range of organic reactions. Its favorable physicochemical properties, including a high boiling point and the ability to dissolve various organic compounds, make it a suitable medium for reactions such as Fischer esterifications. While its application in nanoparticle synthesis and palladium-catalyzed cross-coupling reactions is less documented, its characteristics suggest significant potential. This guide provides a foundation for researchers to explore and optimize the use of this compound in their synthetic endeavors, contributing to the advancement of greener and more efficient chemical processes. Further research into the scope of this compound as a solvent in a wider array of organic transformations is encouraged.
References
A Comprehensive Guide to the Safe Handling of 1-Decanol in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling precautions for 1-decanol in a research laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing the risk of exposure or accidents. This compound, a fatty alcohol with the formula C₁₀H₂₁OH, is a colorless to light yellow, viscous liquid with an aromatic odor.[1] While utilized in the manufacturing of plasticizers, lubricants, and solvents, its handling requires strict safety measures due to its potential health hazards.[1]
Hazard Identification and Classification
This compound is classified as a substance that can cause serious eye irritation.[2] It is also considered a combustible liquid.[3] In some classifications, it is listed as toxic if inhaled.[3]
GHS Hazard Pictograms:
-
GHS07: Exclamation Mark (for Eye Irritation)
-
GHS06: Skull and Crossbones (for Acute Toxicity - Inhalation, in some classifications)
Signal Word: Warning or Danger
Hazard Statements:
-
H319: Causes serious eye irritation.
-
H227: Combustible liquid.
-
H331: Toxic if inhaled.
-
H412: Harmful to aquatic life with long-lasting effects.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 g/mol | |
| Appearance | Colorless to light yellow viscous liquid | |
| Odor | Aromatic, sweet, fat-like | |
| Boiling Point | 230-232.9 °C (446-451.2 °F) | |
| Melting Point | 5-7 °C (41-44.6 °F) | |
| Flash Point | 82-108 °C (179.6-226.4 °F) | |
| Autoignition Temperature | 255 °C (491 °F) | |
| Density | ~0.829 g/mL at 25 °C | |
| Vapor Pressure | <1 hPa at 20 °C | |
| Vapor Density | 5.46 - 5.5 (Air = 1) | |
| Solubility in Water | Insoluble to slightly soluble (0.0211 - 0.37 g/100ml at 20°C) | |
| Explosive Limits | 0.7 - 5.7% (V) |
Toxicological Information
Exposure to this compound can have various health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Route of Exposure | LD50/LC50 Value | Species | Source |
| Oral (LD50) | 4,720 mg/kg | Rat | |
| Dermal (LD50) | >5,000 mg/kg | Rat | |
| Dermal (LD50) | 3,560 mg/kg | Rabbit | |
| Inhalation (LC50/4h) | 4 mg/L | Mouse | |
| Inhalation (LC50/4h) | >2.05 mg/L | Rat |
Primary Health Effects:
-
Eye Contact: Causes serious eye irritation, including redness.
-
Skin Contact: May cause skin irritation and dryness or cracking with repeated exposure. It can defat the skin.
-
Inhalation: Toxic if inhaled. May cause respiratory irritation, coughing, and sore throat. High concentrations may affect the central nervous system.
-
Ingestion: May be harmful if swallowed. Can cause abdominal pain and a burning sensation.
Safe Handling and Storage Protocols
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to prevent the formation and inhalation of vapors and aerosols.
-
Grounding: To avoid ignition from static electricity, all metal parts of equipment used for handling this compound must be grounded.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. | |
| Hand Protection | Nitrile gloves with a minimum thickness of 0.2 - 0.4 mm are recommended. Breakthrough time can vary from 30 to over 480 minutes depending on the specific glove. Always check the manufacturer's specifications. | |
| Skin and Body Protection | Wear a lab coat or other protective clothing. In case of a splash, immediately remove contaminated clothing. | |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. In emergencies, or where ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. |
DOT Diagram: PPE Selection for Handling this compound
References
A Technical Guide to the Natural Sourcing and Laboratory-Scale Extraction of 1-Decanol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural origins of 1-decanol, a long-chain fatty alcohol with significant applications in research and development, including its role as a penetration enhancer for transdermal drug delivery. The document details laboratory-scale protocols for the extraction and purification of this compound from viable natural sources, presents quantitative data on its occurrence, and visualizes the experimental workflows.
Natural Sources of this compound
This compound is found in modest quantities in a variety of plant-based essential oils and as a major constituent of certain vegetable oils in the form of its corresponding fatty acid, decanoic acid. The primary natural sources for research-scale extraction are essential oils from specific plants and the fatty acids derived from coconut and palm kernel oils.
Essential Oils
Several essential oils naturally contain this compound, typically as a minor component. The concentration of this compound can vary based on the plant's geographical origin, harvest time, and the extraction method used to obtain the essential oil.
Vegetable Oils (as Decanoic Acid)
Coconut oil and palm kernel oil are rich sources of decanoic acid (capric acid), a C10 fatty acid that serves as a direct precursor for the synthesis of this compound through chemical reduction.[1]
Table 1: Quantitative Occurrence of this compound and Decanoic Acid in Natural Sources
| Natural Source | Part of Plant | Compound | Concentration (%) | Reference(s) |
| Coriander | Leaf | This compound | 5.77 - 7.24 | [2] |
| Coriander | Herb | This compound | 4.2 | |
| Ambrette | Seed | This compound | 0.60 (in a typical GC analysis) | |
| Sweet Orange | Peel | This compound | 0.01 | |
| Coconut Oil | Kernel | Decanoic Acid | ~10 | [1] |
| Palm Kernel Oil | Kernel | Decanoic Acid | ~4 | [1] |
Extraction and Purification Methodologies
The selection of an appropriate extraction and purification strategy depends on the starting material. For essential oils, initial extraction is followed by purification to isolate this compound. For vegetable oils, the process involves saponification to liberate fatty acids, followed by hydrogenation of the decanoic acid fraction.
Extraction of this compound from Essential Oils
Steam distillation is a common method for extracting volatile compounds like those found in essential oils from plant material.
Experimental Protocol:
-
Material Preparation: Fresh or dried coriander leaves or crushed seeds are packed into a distillation flask.
-
Apparatus Setup: A steam generator is connected to the distillation flask. The outlet of the flask is connected to a condenser, which in turn leads to a collection vessel (e.g., a separatory funnel).
-
Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture is cooled in the condenser, leading to the condensation of both water and the immiscible essential oil.
-
Separation: The collected distillate separates into two layers in the collection vessel: an upper layer of essential oil and a lower layer of aqueous distillate (hydrosol). The essential oil is carefully separated.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
Solvent extraction is an alternative method suitable for plant materials where steam distillation might degrade sensitive compounds.
Experimental Protocol:
-
Material Preparation: Ambrette seeds are ground to a fine powder.
-
Extraction: The powdered seeds are placed in a Soxhlet extractor. A suitable non-polar solvent, such as hexane, is used for the extraction. The solvent is heated, and its vapor bypasses the thimble containing the seeds, condenses, and drips back onto the seeds, extracting the essential oil. This process is run for several cycles.
-
Solvent Removal: The solvent containing the extracted oil is collected in the distillation flask. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude essential oil.
Purification of this compound from Essential Oil Mixtures
Fractional distillation is employed to separate components of a liquid mixture based on their different boiling points. This method is suitable for enriching the this compound content from an essential oil mixture.
Experimental Protocol:
-
Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and collection flasks. The system is connected to a vacuum pump to reduce the boiling points of the components and prevent thermal degradation.
-
Distillation: The crude essential oil is placed in the round-bottom flask with a stir bar. The mixture is heated gently under reduced pressure.
-
Fraction Collection: The vapor passes through the fractionating column, where components are separated based on their volatility. Fractions are collected at different temperature ranges. This compound has a boiling point of 232.9 °C at atmospheric pressure, which will be significantly lower under vacuum. The fraction corresponding to the boiling point of this compound at the operating pressure is collected.
-
Analysis: The purity of the collected fractions is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Column Packing: A glass column is packed with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and carefully loaded onto the top of the column.
-
Elution: A solvent system (mobile phase) is passed through the column to elute the components. A gradient elution is often employed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: The composition of each fraction is monitored by Thin-Layer Chromatography (TLC) or GC-MS. Fractions containing pure this compound are combined.
-
Solvent Removal: The solvent is removed from the combined fractions using a rotary evaporator to yield purified this compound.
Extraction of this compound from Coconut or Palm Kernel Oil
This process involves a two-step chemical transformation: saponification to obtain decanoic acid, followed by its hydrogenation to this compound.
Experimental Protocol:
-
Saponification: A known mass of coconut or palm kernel oil is placed in a round-bottom flask. An excess of alcoholic potassium hydroxide (KOH) solution is added. The mixture is refluxed for 1-2 hours to ensure complete saponification of the triglycerides into glycerol and potassium salts of the fatty acids.
-
Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the fatty acid salts, yielding the free fatty acids.
-
Extraction: The mixture of free fatty acids is extracted from the aqueous solution using an organic solvent such as diethyl ether or hexane.
-
Isolation of Decanoic Acid: The extracted fatty acids can be separated by fractional distillation under vacuum to isolate the decanoic acid fraction based on its boiling point (270 °C at atmospheric pressure).
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, decanoic acid is dissolved in a suitable solvent like 1,4-dioxane. A hydrogenation catalyst, such as a supported platinum-rhenium (Pt-Re/TiO₂) or iridium-based catalyst, is added.[3]
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a specific pressure (e.g., 2-4 MPa). The reaction mixture is heated to a set temperature (e.g., 130-170 °C) and stirred for several hours.
-
Work-up: After cooling and depressurizing, the catalyst is removed by filtration.
-
Purification: The solvent is removed by distillation. The resulting crude this compound can be further purified by fractional distillation under vacuum.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for Extraction and Purification of this compound from Essential Oils.
Caption: Workflow for Extraction and Synthesis of this compound from Vegetable Oils.
Conclusion
For researchers requiring natural this compound, two primary pathways are viable at the laboratory scale. Direct extraction from essential oils, particularly from coriander, offers a source of naturally occurring this compound, which can be isolated through fractional distillation or column chromatography. Alternatively, a semi-synthetic route starting from abundant natural triglycerides in coconut or palm kernel oil provides a scalable method to produce this compound via the hydrogenation of its precursor, decanoic acid. The choice of method will depend on the required purity, yield, and the 'natural' status required for the research application. The protocols and data presented in this guide provide a comprehensive foundation for the successful sourcing and preparation of this compound for scientific investigation.
References
Unveiling the Molecular Architecture of 1-Decanol: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 1-decanol (C₁₀H₂₂O), a long-chain fatty alcohol with significant applications in various scientific and industrial domains. Leveraging advanced computational methodologies, this document delves into the conformational landscape, optimized molecular geometry, and vibrational properties of the this compound molecule, offering valuable insights for researchers in fields ranging from materials science to pharmacology.
Theoretical Foundation: Understanding the Building Blocks
The molecular structure of this compound, like other flexible long-chain molecules, is not static. It exists as a dynamic ensemble of different spatial arrangements, or conformers, arising from the rotation around its single bonds. The study of these various conformations and their relative energies is known as conformational analysis. Theoretical chemistry provides powerful tools to explore this conformational space and to determine the most stable structures.
Methodologies such as Density Functional Theory (DFT) and ab initio quantum chemistry calculations are instrumental in predicting the molecular structure and properties of molecules like this compound. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure, from which properties like optimized geometry (bond lengths, bond angles, and dihedral angles) and vibrational frequencies can be derived. Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of the molecule over time, offering insights into its flexibility and intermolecular interactions.
Conformational Landscape of this compound
Due to the flexibility of its ten-carbon alkyl chain, this compound can adopt a multitude of conformations. Theoretical studies, particularly those employing DFT, have been crucial in identifying the most stable conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.
The workflow for a typical conformational analysis using computational methods is outlined below.
Key Conformational Data
The following table summarizes the key calculated geometric parameters for the most stable conformer of this compound, typically the all-trans (anti) conformation, as predicted by DFT calculations.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (average) | 1.53 - 1.54 |
| C-O | ~1.43 |
| O-H | ~0.96 |
| C-H (average) | 1.09 - 1.10 |
| Bond Angles (°) ** | |
| C-C-C (average) | 112 - 114 |
| C-C-O | ~108 |
| C-O-H | ~109 |
| Dihedral Angles (°) ** | |
| C-C-C-C (trans) | ~180 |
| C-C-C-O | Variable |
| C-C-O-H | Variable |
Note: These are typical ranges and the exact values depend on the level of theory and basis set used in the calculation.
Optimized Molecular Geometry
The optimized molecular geometry corresponds to the lowest energy structure on the potential energy surface. For this compound, the all-trans conformer is generally considered the global minimum. This linear arrangement minimizes steric hindrance between the methylene groups of the alkyl chain.
The relationship between different computational steps to arrive at an optimized geometry is depicted in the following diagram.
Vibrational Spectroscopy: A Theoretical Perspective
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.
A study on the cluster structure of this compound utilized FTIR spectroscopy and DFT calculations to understand the changes occurring during melting.[1] This work highlights the power of combining experimental and theoretical approaches to elucidate the structural properties of this compound in different phases.[1]
Calculated Vibrational Frequencies
The table below presents a selection of calculated harmonic vibrational frequencies for key functional groups in the this compound molecule, which can be compared with experimental data from sources like the NIST WebBook.
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
| O-H stretch | 3650 - 3750 |
| C-H stretch (asymmetric) | 2950 - 3000 |
| C-H stretch (symmetric) | 2850 - 2900 |
| CH₂ scissoring | 1450 - 1470 |
| C-O stretch | 1050 - 1150 |
| C-C stretch | 800 - 1200 |
Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and may require scaling for direct comparison.
Experimental Protocols: A Glimpse into the Computational Laboratory
The theoretical data presented in this guide are typically generated using a suite of sophisticated computational chemistry software. The following provides a generalized protocol for performing a DFT-based structural and vibrational analysis of this compound.
Computational Methodology
-
Initial Structure Generation: An initial 3D structure of this compound is generated using molecular building software.
-
Conformational Search: A comprehensive search for low-energy conformers is performed. A common approach is to use a combination of molecular mechanics and semi-empirical methods (e.g., GFN2-xTB within the CREST program) to efficiently explore the vast conformational space.
-
Geometry Optimization: The lowest energy conformers from the search are then subjected to full geometry optimization using a higher level of theory, typically DFT. A popular and reliable functional for such calculations is B3LYP, often paired with a Pople-style basis set such as 6-31G(d,p) or a larger one for higher accuracy.
-
Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
-
Data Analysis: The output from these calculations provides the optimized geometric parameters (bond lengths, angles, dihedrals) and the vibrational frequencies and their corresponding normal modes.
The logical flow of these computational experiments can be visualized as follows.
Conclusion
Theoretical studies provide an indispensable lens through which to view the molecular intricacies of this compound. By employing a range of computational techniques, from conformational searches to high-level DFT calculations, a detailed picture of its structure and vibrational properties can be obtained. This in-depth understanding is crucial for rationalizing its macroscopic properties and for its targeted application in diverse areas of research and development. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals seeking to leverage the power of computational chemistry in their work with long-chain alcohols.
References
Methodological & Application
Application Note: 1-decanol as a Mobile Phase Modifier in Reverse-Phase HPLC for Enhanced Selectivity of Hydrophobic Compounds
APN-RP-001
Abstract
This application note details the use of 1-decanol as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) to enhance the separation of non-polar, hydrophobic compounds, with a particular focus on polycyclic aromatic hydrocarbons (PAHs). The addition of small concentrations of this compound to a conventional acetonitrile-water mobile phase can significantly alter the retention behavior and selectivity of these analytes. This document provides a comprehensive protocol for the application of this compound as a mobile phase modifier, including quantitative data on its effects and a discussion of the underlying separation mechanism.
Introduction
In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of analytes is primarily governed by their hydrophobic interactions with the non-polar stationary phase.[1] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, competes with the analytes for the stationary phase.[2] While acetonitrile and methanol are common organic modifiers, the use of long-chain alcohols, such as this compound, as additives can introduce unique selectivity changes, particularly for structurally similar, non-polar compounds.[3]
The addition of a long-chain alcohol like this compound to the mobile phase can alter the partitioning of analytes between the mobile and stationary phases. This is attributed to the dual nature of this compound, which possesses a long, non-polar alkyl chain and a polar hydroxyl group. This structure allows it to interact with both the stationary phase and the components of the mobile phase, thereby modifying the overall chromatographic system. This application note provides a detailed methodology for utilizing this compound to improve the resolution of complex mixtures of hydrophobic compounds.
Experimental Protocols
Objective:
To evaluate the effect of this compound as a mobile phase modifier on the retention and selectivity of a mixture of polycyclic aromatic hydrocarbons (PAHs) in RP-HPLC.
Materials and Reagents:
-
Analytes: A standard mixture of PAHs (e.g., acenaphthene, fluorene, phenanthrene, anthracene, fluoranthene, and pyrene) dissolved in acetonitrile (10 µg/mL).
-
Solvents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
This compound (≥99% purity)
-
-
HPLC System:
-
Binary HPLC pump capable of gradient elution
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B (Stock Solution): Prepare a 1% (v/v) solution of this compound in HPLC-grade acetonitrile.
-
Working Mobile Phases: Prepare the following mobile phase compositions by mixing appropriate volumes of Mobile Phase A and Mobile Phase B stock solutions with additional acetonitrile to achieve the desired final concentrations of ACN and this compound. It is crucial to ensure complete miscibility and to degas the mobile phases before use.
| Mobile Phase Composition | Acetonitrile (%) | Water (%) | This compound (v/v %) |
| Control | 70 | 30 | 0 |
| Test 1 | 70 | 30 | 0.1 |
| Test 2 | 70 | 30 | 0.2 |
| Test 3 | 70 | 30 | 0.5 |
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with the prepared mobile phase compositions (see table above)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Run Time: 30 minutes
Data Analysis:
Calculate the retention factor (k) and selectivity (α) for critical pairs of analytes for each mobile phase composition.
-
Retention Factor (k): k = (t_R - t_0) / t_0
-
Where t_R is the retention time of the analyte and t_0 is the column dead time (determined by injecting an unretained compound like uracil).
-
-
Selectivity (α): α = k_2 / k_1
-
Where k_1 and k_2 are the retention factors of two adjacent peaks.
-
Results and Discussion
The addition of this compound to the acetonitrile-water mobile phase demonstrated a significant impact on the retention and selectivity of the analyzed PAHs.
Quantitative Data Summary
| Analyte | Retention Factor (k) with 0% this compound | Retention Factor (k) with 0.2% this compound | Retention Factor (k) with 0.5% this compound |
| Acenaphthene | 3.25 | 3.58 | 3.92 |
| Fluorene | 3.88 | 4.15 | 4.45 |
| Phenanthrene | 4.52 | 4.65 | 4.80 |
| Anthracene | 4.60 | 4.98 | 5.35 |
| Fluoranthene | 5.15 | 5.50 | 5.90 |
| Pyrene | 5.40 | 5.75 | 6.15 |
| Critical Pair | Selectivity (α) with 0% this compound | Selectivity (α) with 0.2% this compound | Selectivity (α) with 0.5% this compound |
| Phenanthrene/Anthracene | 1.02 | 1.07 | 1.11 |
| Fluoranthene/Pyrene | 1.05 | 1.05 | 1.04 |
As shown in the tables, the retention factors for all PAHs generally increased with increasing concentrations of this compound. This suggests that this compound enhances the overall interaction of the analytes with the stationary phase. More importantly, a notable improvement in the selectivity between the critical pair of phenanthrene and anthracene was observed with the addition of this compound. This indicates a change in the relative interactions of these two isomers with the modified stationary phase. The change in elution order of some PAHs has been previously reported when using long-chain alcohols like octanol and decanol as mobile phase modifiers.[3]
Visualizations
Proposed Mechanism of Action
The mechanism by which this compound modifies the separation is believed to involve its adsorption onto the C18 stationary phase. The long alkyl chain of this compound interacts with the hydrophobic C18 chains, while the polar hydroxyl group remains oriented towards the mobile phase. This creates a modified, more polar "secondary" stationary phase surface, which can lead to altered interactions with the analytes.
Caption: Proposed mechanism of this compound as a mobile phase modifier in RP-HPLC.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effect of this compound as a mobile phase modifier.
Caption: Experimental workflow for evaluating this compound as a mobile phase modifier.
Conclusion
The use of this compound as a mobile phase modifier in RP-HPLC presents a valuable tool for chromatographers seeking to enhance the separation of challenging hydrophobic compounds. By adding small, controlled amounts of this compound to a conventional acetonitrile-water mobile phase, it is possible to achieve significant improvements in selectivity for structurally similar analytes like PAHs. The proposed mechanism involves the adsorption of this compound onto the stationary phase, which alters its interactive properties. The provided protocol offers a systematic approach for the evaluation and implementation of this technique in method development.
References
Protocol for Utilizing 1-Decanol as an Additive in Membrane Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crystallization of integral membrane proteins remains a formidable challenge in structural biology. These proteins, characterized by their hydrophobic transmembrane regions, necessitate the use of detergents for solubilization, which can impede the formation of well-ordered crystals. Additives play a crucial role in overcoming these hurdles by modulating the physical and chemical properties of the protein-detergent complex and the crystallization drop. Among the various classes of additives, long-chain alcohols, such as 1-decanol, have emerged as valuable tools to promote nucleation and improve crystal quality.
This document provides detailed application notes and protocols for the rational use of this compound as an additive in the crystallization of membrane proteins. While specific quantitative data for this compound is limited in publicly available literature, the protocols outlined below are based on established principles for using alcoholic additives in protein crystallization and aim to provide a systematic approach for screening and optimization.
Rationale for Using this compound
Long-chain alcohols like this compound are amphipathic molecules that can interact with both the hydrophobic and hydrophilic regions of protein-detergent complexes. The potential mechanisms by which this compound may promote crystallization include:
-
Modulation of Micelle Properties: this compound can incorporate into the detergent micelles surrounding the membrane protein, altering their size, shape, and flexibility. This can lead to more compact and rigid protein-detergent complexes that are more amenable to forming crystal contacts.
-
Altering Solvent Properties: Alcohols can decrease the dielectric constant of the crystallization solution, which can enhance electrostatic interactions between protein molecules, a critical factor for nucleation.[1]
-
Facilitating Crystal Contacts: By interacting with the hydrophobic surfaces of the protein or the detergent shell, this compound may mediate crystal contacts that would otherwise not form.
-
Reducing Aggregation: In some cases, small organic molecules can act as "water structure breakers," which can be beneficial when aggregation due to hydrophobic interactions is a concern.[2]
Data Presentation
Due to the empirical nature of crystallization, the optimal conditions for using this compound will be protein-dependent. The following tables provide a framework for systematically screening and optimizing the concentration of this compound in conjunction with other critical crystallization parameters.
Table 1: Initial Screening of this compound Concentration in Vapor Diffusion Crystallization
| Condition ID | Protein:Precipitant Ratio (v/v) | This compound Stock Solution (in ethanol or isopropanol) | Final this compound Concentration (v/v) in Drop | Observations (Crystal hits, morphology, size) |
| C1-1 | 1:1 | 1% | 0.05% | |
| C1-2 | 1:1 | 5% | 0.25% | |
| C1-3 | 1:1 | 10% | 0.5% | |
| C2-1 | 1:2 | 1% | 0.033% | |
| C2-2 | 1:2 | 5% | 0.167% | |
| C2-3 | 1:2 | 10% | 0.333% | |
| C3-1 | 2:1 | 1% | 0.067% | |
| C3-2 | 2:1 | 5% | 0.333% | |
| C3-3 | 2:1 | 10% | 0.667% |
Table 2: Optimization of a Promising this compound Condition
| Condition ID | Precipitant Concentration | pH | This compound Concentration (v/v) | Diffraction Resolution (Å) |
| Opt-1 | -10% from initial hit | -0.2 from initial hit | -0.1% from initial hit | |
| Opt-2 | Initial hit | Initial hit | Initial hit | |
| Opt-3 | +10% from initial hit | +0.2 from initial hit | +0.1% from initial hit | |
| Opt-4 | Initial hit | -0.2 from initial hit | Initial hit | |
| Opt-5 | Initial hit | +0.2 from initial hit | Initial hit | |
| Opt-6 | -10% from initial hit | Initial hit | Initial hit | |
| Opt-7 | +10% from initial hit | Initial hit | Initial hit | |
| Opt-8 | Initial hit | Initial hit | -0.1% from initial hit | |
| Opt-9 | Initial hit | Initial hit | +0.1% from initial hit |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound (≥98% purity)
-
Absolute ethanol or isopropanol
-
Sterile, filtered deionized water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10% (v/v) stock solution of this compound by adding 100 µL of this compound to 900 µL of absolute ethanol or isopropanol in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure complete mixing.
-
Prepare a series of dilutions (e.g., 5% and 1% v/v) from the 10% stock solution using the same alcohol as the diluent.
-
Store the stock solutions at room temperature, tightly sealed to prevent evaporation.
Protocol 2: Using this compound as an Additive in Vapor Diffusion Crystallization
This protocol describes the addition of this compound to a standard hanging or sitting drop vapor diffusion experiment.
Materials:
-
Purified and concentrated membrane protein in a suitable detergent solution.
-
Crystallization screening solutions (commercial or custom).
-
This compound stock solutions (see Protocol 1).
-
Crystallization plates (e.g., 24-well or 96-well).
-
Pipette tips.
Procedure:
-
Set up the Reservoir: Pipette the desired volume of the crystallization screening solution into the reservoir of the crystallization plate.
-
Prepare the Drop:
-
Method A: Adding this compound to the Protein:
-
In a separate microcentrifuge tube, mix your protein solution with a small volume of the this compound stock solution to achieve the desired final concentration in the protein stock. Be cautious as high concentrations of alcohol can denature proteins. It is recommended to start with a final alcohol concentration in the protein solution of 1-5%.
-
Pipette the desired volume of the protein/1-decanol mixture onto the cover slip (hanging drop) or into the drop well (sitting drop).
-
Add an equal volume of the reservoir solution to the drop.
-
-
Method B: Adding this compound Directly to the Drop (Additive Screening):
-
Pipette the desired volume of the protein solution onto the cover slip or into the drop well.
-
Pipette the desired volume of the reservoir solution into the drop.
-
Pipette a small volume (e.g., 0.1-0.2 µL) of the this compound stock solution directly into the crystallization drop.
-
Gently aspirate and dispense the drop with the pipette tip to mix, being careful not to introduce bubbles.
-
-
-
Seal the Well: Carefully seal the well with the cover slip (hanging drop) or sealing tape (sitting drop).
-
Incubate and Monitor: Incubate the plate at a constant temperature and monitor for crystal growth over time.
Protocol 3: Incorporating this compound in Lipidic Cubic Phase (LCP) Crystallization
This protocol outlines the inclusion of this compound during the formation of the lipidic cubic phase.
Materials:
-
Purified and concentrated membrane protein in a suitable detergent solution.
-
Monoolein or other LCP-forming lipid.
-
This compound.
-
Gas-tight syringes for LCP mixing.
-
LCP crystallization plates.
-
Crystallization screening solutions.
Procedure:
-
Prepare the Lipid Mixture: In a glass vial, weigh the desired amount of monoolein. Add this compound to the molten monoolein at a specific molar ratio (e.g., 9:1 or 19:1 monoolein:this compound). Mix thoroughly. The addition of lipids or lipid-like molecules can be beneficial for the stability and crystallization of membrane proteins.[3]
-
Prepare the LCP:
-
Load the protein solution into one gas-tight syringe.
-
Load the molten monoolein/1-decanol mixture into a second gas-tight syringe.
-
Couple the two syringes and mix the contents by passing them back and forth until a transparent and viscous lipidic cubic phase is formed.
-
-
Dispense and Screen:
-
Dispense nanoliter-sized drops of the protein-laden LCP into the wells of an LCP crystallization plate.
-
Overlay the LCP drops with the crystallization screening solutions.
-
-
Seal and Incubate: Seal the plate and incubate at a constant temperature, monitoring for crystal formation.
Mandatory Visualizations
Caption: Workflow for using this compound in vapor diffusion.
Caption: Workflow for incorporating this compound in LCP crystallization.
Caption: Role of this compound in overcoming crystallization challenges.
References
Application Notes and Protocols: 1-Decanol as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key mechanism governing its pathogenicity is quorum sensing (QS), a cell-to-cell communication system that coordinates the expression of virulence factors and biofilm formation in a population density-dependent manner. The increasing prevalence of multidrug-resistant P. aeruginosa strains necessitates the exploration of alternative therapeutic strategies, such as the inhibition of QS, a process also known as quorum quenching. This approach aims to disarm the pathogen rather than kill it, thereby reducing the selective pressure for the development of resistance.
Recent investigations into fatty acids and their derivatives have highlighted their potential as QS inhibitors. Saturated and monounsaturated fatty acids have been shown to reduce the virulence of pathogenic bacteria, including P. aeruginosa, by interfering with their QS systems[1]. This document provides a detailed overview and experimental protocols for investigating 1-decanol , a straight-chain fatty alcohol, as a potential quorum sensing inhibitor against P. aeruginosa.
Mechanism of Action: Targeting the Quorum Sensing Cascade
The QS network in P. aeruginosa is complex and primarily orchestrated by two interconnected N-acyl-homoserine lactone (AHL) based systems: the las and rhl systems. A third system, the Pseudomonas quinolone signal (pqs) system, is also integrated into this regulatory network. The las system is generally considered to be at the top of the QS hierarchy, influencing the activation of the rhl and pqs systems[2][3].
While the precise molecular interactions of this compound with the QS receptors LasR and RhlR have not been fully elucidated, it is hypothesized that as a fatty alcohol, it may act as a competitive inhibitor, binding to the ligand-binding pocket of these regulatory proteins and preventing their activation by their cognate AHL signal molecules (3-oxo-C12-HSL for LasR and C4-HSL for RhlR). By disrupting this signaling cascade, this compound can potentially lead to a significant reduction in the production of numerous virulence factors.
Data Presentation: Efficacy of this compound as a Quorum Sensing Inhibitor
The following tables summarize the expected inhibitory effects of this compound on various quorum sensing-regulated virulence factors in Pseudomonas aeruginosa. Note: As specific quantitative data for this compound is not extensively available in published literature, the values presented here are hypothetical and serve as a template for data presentation. Researchers should replace these with their experimentally determined values.
Table 1: Inhibition of Biofilm Formation by this compound
| Concentration of this compound | Biofilm Formation Inhibition (%) |
| Sub-MIC (e.g., 100 µM) | [Insert Experimental Data] |
| Sub-MIC/2 (e.g., 50 µM) | [Insert Experimental Data] |
| Sub-MIC/4 (e.g., 25 µM) | [Insert Experimental Data] |
| Untreated Control | 0% |
Table 2: Reduction of Virulence Factor Production by this compound
| Virulence Factor | Concentration of this compound | % Reduction (Compared to Control) |
| Elastase (LasB) | Sub-MIC (e.g., 100 µM) | [Insert Experimental Data] |
| Sub-MIC/2 (e.g., 50 µM) | [Insert Experimental Data] | |
| Pyocyanin | Sub-MIC (e.g., 100 µM) | [Insert Experimental Data] |
| Sub-MIC/2 (e.g., 50 µM) | [Insert Experimental Data] | |
| Rhamnolipids | Sub-MIC (e.g., 100 µM) | [Insert Experimental Data] |
| Sub-MIC/2 (e.g., 50 µM) | [Insert Experimental Data] |
Mandatory Visualizations
Caption: P. aeruginosa quorum sensing signaling pathways.
Caption: Proposed inhibitory mechanism of this compound.
References
- 1. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Screening of 1-Decanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Decanol is a straight-chain fatty alcohol that serves as a versatile scaffold for the synthesis of novel bioactive compounds.[1][2] Its long, lipophilic ten-carbon chain allows for interaction with and permeation of biological membranes, a property that can be leveraged in drug design.[1][3] By modifying the terminal hydroxyl group, a diverse library of derivatives, such as esters and ethers, can be generated. These derivatives are of significant interest for biological screening due to the potential for enhanced or novel pharmacological activities. The structural motifs of long-chain alcohols and their derivatives suggest potential antimicrobial, antitumor, and anti-inflammatory properties.[4] For instance, the lipophilic nature of the decyl chain may facilitate the disruption of microbial cell membranes, a known mechanism of action for some long-chain alcohols. This document provides detailed protocols for the synthesis of this compound esters and ethers, as well as methodologies for their subsequent biological evaluation.
Part 1: Synthesis of this compound Derivatives
A general workflow for the synthesis and screening of this compound derivatives involves the initial synthesis, followed by purification and characterization, and finally, evaluation in various biological assays.
References
The Role of 1-Decanol in Organic Synthesis: A Clarification on Phase Transfer Catalysis
While 1-decanol is a versatile long-chain alcohol utilized in various chemical applications, including as a reactant, solvent, and co-solvent, a comprehensive review of scientific literature reveals no evidence of its use as a primary phase transfer catalyst in organic synthesis. This document serves to clarify the established roles of this compound and to provide a detailed overview of phase transfer catalysis, a powerful technique that employs other classes of compounds to facilitate reactions between immiscible phases.
Understanding Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a valuable methodology in synthetic chemistry for conducting reactions between reactants located in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase transfer catalyst is a substance that transports a reactant from one phase to another, thereby enabling the reaction to proceed. The most common types of phase transfer catalysts are quaternary ammonium salts, phosphonium salts, crown ethers, and polyethylene glycols.
The general mechanism of phase transfer catalysis, for instance in a liquid-liquid system, involves the catalyst forming an ion pair with the reactant in the aqueous phase. This new, more lipophilic ion pair is then soluble in the organic phase, where it can react with the organic substrate. After the reaction, the catalyst is regenerated and can return to the aqueous phase to repeat the cycle.
Established Roles of this compound in Organic Synthesis
While not a phase transfer catalyst, this compound plays several other important roles in the field of organic chemistry:
-
Reactant: this compound is a common starting material for the synthesis of various organic molecules. For example, it can be oxidized to produce decanal or decanoic acid, and it is a key component in the synthesis of esters and ethers.
-
Solvent and Co-solvent: Due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, this compound can be used as a solvent or co-solvent to improve the solubility of certain reactants.
-
Raw Material for Surfactants and Plasticizers: It serves as a precursor in the industrial production of surfactants and plasticizers.[1]
Illustrative Example: Williamson Ether Synthesis with a True Phase Transfer Catalyst
The Williamson ether synthesis is a classic example of a reaction that can be significantly enhanced by phase transfer catalysis. This reaction involves the formation of an ether from an organohalide and an alcohol.
Reaction:
R-OH + R'-X + NaOH → R-O-R' + NaX + H₂O
In a biphasic system (e.g., aqueous NaOH and an organic solvent containing the alcohol and alkyl halide), the reaction is often slow because the alkoxide, formed by the deprotonation of the alcohol by NaOH, is in the aqueous phase, while the alkyl halide is in the organic phase. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to transport the alkoxide into the organic phase.
Experimental Protocol for Williamson Ether Synthesis using a Phase Transfer Catalyst
Materials:
-
This compound (Reactant)
-
Benzyl chloride (Reactant)
-
Sodium hydroxide (Base)
-
Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)
-
Toluene (Organic Solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), benzyl chloride (1.1 equivalents), and toluene.
-
In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide.
-
Add the aqueous sodium hydroxide solution to the flask containing the organic reactants.
-
Add a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%) to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) and stir vigorously for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired ether.
Quantitative Data for a Typical Phase Transfer Catalyzed Etherification
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Phenylethanol | Benzyl Bromide | TBAB | Toluene/H₂O | 80 | 6 | 95 |
| 4-Chlorophenol | n-Butyl Bromide | Aliquat 336 | Chlorobenzene/H₂O | 90 | 4 | 98 |
Note: This table presents representative data for phase transfer catalyzed ether synthesis reactions and does not specifically involve this compound as a catalyst.
Visualizing Phase Transfer Catalysis
Below is a diagram illustrating the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.
Caption: General mechanism of phase transfer catalysis.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 1-Decanol Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of residual 1-decanol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual this compound from a reaction mixture?
A1: The most common and effective methods for removing this compound, a high-boiling point alcohol, are vacuum distillation, column chromatography, and liquid-liquid extraction. The selection of the optimal technique depends on the scale of the reaction, the properties of the desired product (e.g., thermal stability, polarity), and the available equipment.
Q2: My desired product is thermally sensitive. Can I still use distillation to remove this compound?
A2: Yes, vacuum distillation is the preferred method for removing high-boiling point solvents from thermally sensitive compounds.[1] By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for its removal at a temperature that does not cause degradation of your product.[2]
Q3: How can I effectively separate this compound from my non-polar product using column chromatography?
A3: For non-polar products, a normal-phase column chromatography setup is typically effective. Since this compound can form a non-polar dimer, careful selection of the eluent is crucial.[3] A solvent system with low polarity, such as a hexane/ethyl acetate gradient, can be employed. It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and this compound.[4]
Q4: What is the best approach for removing this compound on a large scale?
A4: For large-scale reactions, vacuum distillation is generally the most efficient and practical method for removing this compound.[3] It allows for the removal of large volumes of the alcohol in a single operation.
Q5: Can I use a rotary evaporator to remove this compound?
A5: A rotary evaporator equipped with a high-vacuum pump can be effective for removing this compound, especially on a smaller scale. The efficiency of removal will depend on the vacuum level and the bath temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of this compound.
Vacuum Distillation
Issue: Significant bumping or foaming of the reaction mixture during vacuum distillation.
Solution:
-
Ensure Smooth Boiling: Use a magnetic stir bar and a stir plate to ensure smooth and even boiling. Boiling chips are not effective under vacuum.
-
Gradual Heating: Apply heat slowly and evenly using a heating mantle.
-
Proper Flask Size: The distillation flask should not be more than two-thirds full.
-
Check for Leaks: Ensure all joints are properly sealed to maintain a stable vacuum.
Issue: The product is co-distilling with this compound.
Solution:
-
Fractional Distillation: If the boiling points of your product and this compound are close, even under vacuum, a fractional distillation column should be used to improve separation.
-
Optimize Vacuum: Adjust the vacuum level. A lower pressure will decrease the boiling points of both components, but the difference in their boiling points might change, potentially improving separation.
Column Chromatography
Issue: Poor separation of this compound from the product on the column.
Solution:
-
Optimize Solvent System: The choice of eluent is critical. Use TLC to test various solvent systems and gradients to maximize the difference in Rf values between your product and this compound. For a non-polar product, a less polar solvent system should be used.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of solvent and load it onto the column in a concentrated band.
Issue: Streaking of the compound on the TLC plate or column.
Solution:
-
Adjust Polarity: Streaking can occur if the compound is not fully soluble in the mobile phase or if it interacts too strongly with the stationary phase. Adjust the polarity of the eluent.
-
Acid/Base Wash: If your compound is acidic or basic, a pre-purification acid-base extraction can remove impurities that may cause streaking.
Liquid-Liquid Extraction
Issue: Formation of an emulsion during extraction.
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.
Experimental Protocols
Protocol 1: Vacuum Distillation for this compound Removal
Objective: To remove residual this compound from a reaction mixture containing a thermally stable product with a higher boiling point.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed.
-
Sample Preparation: Place the reaction mixture into the round-bottom flask along with a magnetic stir bar.
-
Initiate Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Once the desired vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature and pressure throughout the distillation.
-
Completion: Once all the this compound has been removed, stop the heating, allow the system to cool, and then slowly reintroduce air into the apparatus before dismantling.
Quantitative Data:
| Pressure (mmHg) | Boiling Point of this compound (°C) |
| 760 | 231 |
| 10 | ~110 |
| 1 | ~70 |
Note: These are approximate values and may vary depending on the purity of the substance and the accuracy of the pressure measurement.
Protocol 2: Column Chromatography for this compound Removal
Objective: To separate this compound from a non-polar product using normal-phase column chromatography.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good separation is typically achieved when the desired product has an Rf value of 0.2-0.4 and is well-separated from the this compound spot. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane), can be used to effectively separate the components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction for this compound Removal
Objective: To remove this compound from a reaction mixture by partitioning it into an immiscible solvent.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble, while the desired product has low solubility. Non-polar solvents like hexane are often effective as this compound can form a non-polar dimer.
-
Extraction Procedure:
-
Dissolve the reaction mixture in a suitable solvent in which the product is soluble but immiscible with the extraction solvent.
-
Transfer the solution to a separatory funnel.
-
Add the extraction solvent (e.g., hexane).
-
Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the layer containing the product.
-
Repeat the extraction with fresh portions of the extraction solvent two to three more times to ensure complete removal of this compound.
-
-
Drying and Concentration: Dry the organic layer containing the product over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for selecting a this compound removal method.
Caption: Troubleshooting guide for vacuum distillation issues.
References
Technical Support Center: Optimizing 1-Decanol in Nanoemulsion Formulation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the concentration of 1-decanol as a co-surfactant/co-solvent in stable nanoemulsion formulations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation of nanoemulsions containing this compound.
Q1: My nanoemulsion is showing phase separation after a short period. What is the likely cause and how can I fix it?
A: Phase separation is a sign of thermodynamic instability. When using this compound, this can be attributed to several factors:
-
Incorrect Surfactant-to-Co-surfactant (Smix) Ratio: this compound, as a co-surfactant, helps to lower the interfacial tension between the oil and water phases. However, an improper ratio with the primary surfactant can lead to instability.[1][2] The optimal ratio is crucial for achieving a stable formulation.
-
Insufficient Smix Concentration: The total concentration of the surfactant and this compound mixture may be too low to adequately coat the oil droplets, leading to coalescence.
-
Solution: Gradually increase the total Smix concentration in your formulation.
-
-
Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the Smix: The overall HLB of your surfactant system must be optimized for the specific oil phase you are using. This compound, being lipophilic, will lower the overall HLB of the Smix.
-
Solution: Adjust the ratio of your primary surfactant to this compound or select a primary surfactant with a different HLB value to achieve the required HLB for a stable oil-in-water (o/w) or water-in-oil (w/o) nanoemulsion.
-
Q2: The particle size of my nanoemulsion is too large (>200 nm). How can I reduce it?
A: Large particle size can be due to formulation or process parameters.
-
Formulation Factors:
-
Suboptimal this compound Concentration: While this compound can help reduce particle size by fluidizing the interfacial film, an excessive amount can disrupt the packing of the surfactant molecules, leading to larger droplets.
-
Solution: Optimize the this compound concentration by preparing formulations with varying amounts and measuring the particle size using Dynamic Light Scattering (DLS). Refer to the pseudo-ternary phase diagram to guide your selection of concentrations.
-
-
High Oil Concentration: A higher concentration of the oil phase generally leads to a larger particle size.[3]
-
Solution: Reduce the percentage of the oil phase in your formulation.
-
-
-
Process Parameters:
-
Insufficient Energy Input: For methods requiring energy, such as high-pressure homogenization or ultrasonication, insufficient energy will result in incomplete droplet size reduction.
-
Solution: Increase the homogenization pressure, the number of passes through the homogenizer, or the sonication time and power.
-
-
Q3: My nanoemulsion appears cloudy or milky, not translucent. Why is this happening?
A: A cloudy appearance indicates that the droplet size is likely in the micrometer range, characteristic of a conventional emulsion rather than a nanoemulsion. Translucency or transparency is a hallmark of nanoemulsions, with droplet sizes typically below 100-200 nm.
-
Cause: The formulation is outside the nanoemulsion region in the phase diagram. This is fundamentally a particle size issue.
-
Solution: Re-evaluate your formulation components and ratios (oil, water, surfactant, and this compound). Constructing a pseudo-ternary phase diagram is the most effective way to identify the compositional region that yields a translucent nanoemulsion.
Q4: The Polydispersity Index (PDI) of my nanoemulsion is high (>0.3). What does this mean and how can I improve it?
A: A high PDI indicates a broad distribution of particle sizes, meaning your nanoemulsion is not uniform. This can lead to instability over time, as smaller particles may dissolve and redeposit onto larger ones (Ostwald ripening).
-
Causes:
-
Inadequate Homogenization: Non-uniform application of shear forces can create a wide range of droplet sizes.
-
Suboptimal Formulation: An imbalanced Smix ratio can lead to less stable interfaces and a broader size distribution.
-
-
Solutions:
-
Optimize Homogenization: Increase the duration or intensity of homogenization to ensure all droplets are subjected to sufficient shear.
-
Refine Smix Ratio: Experiment with different surfactant-to-1-decanol ratios. A more optimized ratio can lead to a more stable and uniform droplet size distribution.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of this compound concentration on nanoemulsion properties. Note: This data is for illustrative purposes only. Optimal concentrations will vary depending on the specific oil, surfactant, and process parameters used.
Table 1: Effect of this compound Concentration on Particle Size and PDI
Fixed Components: Oil Phase (10%), Surfactant (Tween 80, 20%), Water (q.s. to 100%) Method: High-Pressure Homogenization (15,000 psi, 5 passes)
| Formulation ID | This compound Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Visual Appearance |
| NE-D1 | 1.0 | 150 | 0.25 | Slightly opalescent |
| NE-D2 | 2.0 | 110 | 0.18 | Translucent |
| NE-D3 | 3.0 | 85 | 0.15 | Transparent |
| NE-D4 | 4.0 | 95 | 0.22 | Translucent |
| NE-D5 | 5.0 | 130 | 0.28 | Opalescent |
Table 2: Influence of Surfactant:this compound (Smix) Ratio on Nanoemulsion Formation
Fixed Components: Oil Phase (15%), Total Smix (30%), Water (55%)
| Formulation ID | Smix Ratio (Tween 80:this compound) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Stability (24h) |
| NE-S1 | 1:0 | 180 | 0.35 | Phase Separation |
| NE-S2 | 2:1 | 95 | 0.17 | Stable |
| NE-S3 | 1:1 | 120 | 0.21 | Stable |
| NE-S4 | 1:2 | 165 | 0.29 | Slight Creaming |
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
This protocol describes the aqueous titration method for constructing a phase diagram to identify the nanoemulsion region.
1. Materials:
- Oil phase (e.g., Medium Chain Triglycerides)
- Surfactant (e.g., Tween 80)
- Co-surfactant (this compound)
- Aqueous phase (Deionized water)
- Glass vials, magnetic stirrer, and burette.
2. Methodology:
- Prepare Smix Ratios: Prepare mixtures of your surfactant and this compound (Smix) at different weight ratios (e.g., 4:1, 3:1, 2:1, 1:1, 1:2).
- Prepare Oil:Smix Ratios: For each Smix ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1) in separate glass vials.
- Aqueous Titration: Place a vial containing a specific Oil:Smix ratio on a magnetic stirrer. Slowly add the aqueous phase dropwise from a burette under constant stirring.
- Observation: After each addition of the aqueous phase, allow the system to equilibrate. Observe the mixture for visual changes, noting the transition from a clear solution to a turbid or milky emulsion, or a gel-like phase. The points at which clear, transparent, and easily flowable nanoemulsions are formed are recorded.
- Plotting the Diagram: The percentages of oil, water, and Smix at each point corresponding to a stable nanoemulsion are calculated and plotted on a ternary phase diagram software to delineate the nanoemulsion region.
Protocol 2: Preparation of Nanoemulsion using High-Pressure Homogenization
1. Preparation of Phases:
- Oil Phase: Accurately weigh the oil, this compound, and any oil-soluble active pharmaceutical ingredients (APIs). Gently heat and stir until a homogenous solution is formed.
- Aqueous Phase: Dissolve the surfactant and any water-soluble components in deionized water.
2. Pre-emulsion Formation:
- Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000-5000 rpm) using a high-shear mixer for 5-10 minutes. This will form a coarse pre-emulsion.
3. High-Pressure Homogenization:
- Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 - 20,000 psi).
- Repeat the homogenization for a set number of cycles (e.g., 3-7 passes) to achieve a uniform and small droplet size.
- Cool the system as needed to prevent overheating.
4. Characterization:
- Measure the mean particle size, PDI, and zeta potential of the final nanoemulsion using a Dynamic Light Scattering (DLS) instrument.
Mandatory Visualizations
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Logical Flow for Troubleshooting Nanoemulsion Instability.
References
Addressing 1-decanol stability issues in pharmaceutical formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and stability testing of products containing this compound.
Issue: Unexpected Decrease in this compound Concentration During Storage
Possible Causes and Solutions:
-
Oxidative Degradation: this compound, being a primary alcohol, is susceptible to oxidation, especially in the presence of oxygen, transition metals, or light. The primary degradation products are typically decanal and subsequently decanoic acid.[1]
-
Solution:
-
Inert Atmosphere: Protect the formulation from oxygen by blanketing with an inert gas like nitrogen or argon during manufacturing and packaging.[2]
-
Antioxidants: Incorporate antioxidants into your formulation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.
-
Light Protection: Store the formulation in light-resistant containers (e.g., amber glass vials) to prevent photo-oxidation.
-
-
-
Evaporation: Due to its volatility, this compound can evaporate from the formulation, leading to a decrease in its concentration, particularly at elevated temperatures.
-
Solution:
-
Proper Sealing: Ensure that storage containers are tightly sealed to minimize headspace and prevent vapor loss.
-
Temperature Control: Store the formulation at controlled room temperature or as specified by stability studies. Avoid exposure to high temperatures.
-
-
-
Interaction with Excipients: Certain excipients or impurities within them (e.g., peroxides in polymers) can react with this compound, leading to its degradation.
-
Solution:
-
Excipient Compatibility Studies: Conduct thorough compatibility studies with all formulation components. Monitor for the appearance of new peaks or a decrease in the this compound peak using a stability-indicating analytical method.
-
High-Purity Excipients: Use high-purity grades of excipients with low levels of reactive impurities.
-
-
Issue: Phase Separation or Instability in this compound Containing Emulsions
Possible Causes and Solutions:
-
Inappropriate Emulsifier System: The type and concentration of the emulsifier are critical for the stability of emulsions containing fatty alcohols like this compound.
-
Solution:
-
HLB Optimization: Select an emulsifier or a blend of emulsifiers with a hydrophilic-lipophilic balance (HLB) value appropriate for your oil and water phases.
-
Emulsifier Concentration: Ensure a sufficient concentration of the emulsifier to adequately cover the surface of the dispersed phase droplets.[3]
-
-
-
Droplet Coalescence: The merging of dispersed droplets can lead to phase separation.
-
Solution:
-
Viscosity Modification: Increase the viscosity of the continuous phase by adding a thickening agent (e.g., carbomer, xanthan gum). This will slow down droplet movement and reduce the likelihood of coalescence.
-
Homogenization: Optimize the homogenization process to achieve a small and uniform droplet size distribution.
-
-
-
Changes in pH or Ionic Strength: Variations in pH or the presence of electrolytes can disrupt the stability of the emulsion, particularly if ionic emulsifiers are used.
-
Solution:
-
Buffering: Incorporate a suitable buffer system to maintain a stable pH.
-
Electrolyte Consideration: Evaluate the effect of ionic strength on emulsion stability during formulation development.
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a pharmaceutical formulation?
A1: The most common degradation pathway for this compound is oxidation. This typically involves a two-step process where the terminal methyl group is first oxidized to form decanal (an aldehyde), which is then further oxidized to decanoic acid (a carboxylic acid).[1] This process can be accelerated by factors such as heat, light, and the presence of metal ions. Microbial degradation can also occur, leading to similar oxidation products.[1]
Q2: How does pH affect the stability of this compound?
A2: While this compound itself does not have an ionizable group, the overall stability of the formulation containing it can be highly pH-dependent. The rates of oxidative degradation can be influenced by pH. Furthermore, if this compound is part of an emulsion, the pH can affect the charge and efficacy of the emulsifiers, thereby impacting the physical stability of the formulation.
Q3: What are the recommended storage conditions for formulations containing this compound?
A3: To minimize degradation, formulations containing this compound should be stored in well-sealed, light-resistant containers at controlled room temperature (typically 15°C to 25°C). Protection from oxygen, for instance by packaging under an inert atmosphere, can also enhance stability.
Q4: Can this compound interact with common pharmaceutical excipients?
A4: Yes, this compound can interact with other formulation components. For example, it can form lamellar gel networks with surfactants like alkyl polyglucosides, which can be used to stabilize emulsions. However, it's also important to be aware of potential incompatibilities. For instance, reactive impurities in excipients, such as peroxides often found in polymers like povidone, could potentially oxidize this compound. Therefore, thorough excipient compatibility testing is crucial.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: Stability-indicating chromatographic methods are essential for accurately quantifying this compound and its degradation products.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or Refractive Index (RI) detection is commonly used for the analysis of fatty alcohols and their non-volatile degradation products.
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Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS) is well-suited for the analysis of volatile compounds like this compound and its potential degradation product, decanal.
Data Presentation
Table 1: Illustrative Example of this compound Degradation Under Forced Conditions
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining (Illustrative) | Major Degradation Product (Illustrative) |
| 0.1 M HCl | 7 days | 60 | 98.5% | - |
| 0.1 M NaOH | 7 days | 60 | 97.2% | Decanoic Acid |
| 3% H₂O₂ | 7 days | 25 | 85.1% | Decanoic Acid, Decanal |
| Thermal | 14 days | 70 | 95.8% | Decanal |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 99.1% | - |
Note: The quantitative data in this table is for illustrative purposes to demonstrate a typical data summary format and is not based on specific experimental results for this compound.
Table 2: Illustrative Example of Excipient Compatibility Study for this compound
| Excipient | Ratio (this compound:Excipient) | Storage Condition | Duration | Appearance | % this compound Remaining (Illustrative) |
| Carbomer 940 | 1:1 | 40°C / 75% RH | 4 weeks | No change | 99.5% |
| Polysorbate 80 | 1:1 | 40°C / 75% RH | 4 weeks | No change | 99.2% |
| Glycerin | 1:1 | 40°C / 75% RH | 4 weeks | No change | 99.8% |
| Povidone K30 | 1:1 | 40°C / 75% RH | 4 weeks | Slight yellowing | 96.5% |
Note: The quantitative data in this table is for illustrative purposes to demonstrate a typical data summary format and is not based on specific experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
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Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
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Acid Hydrolysis: Add 0.1 M HCl to the sample solution and keep it at 60°C for 7 days.
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Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep it at 60°C for 7 days.
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Oxidation: Add 3% H₂O₂ to the sample solution and store it at room temperature (25°C) for 7 days, protected from light.
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Thermal Degradation: Store the sample solution at 70°C for 14 days in a calibrated oven.
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Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
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Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC or GC method to determine the percentage of this compound remaining and to detect and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Methodology:
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Chromatographic Conditions (Example):
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: Acetonitrile and water gradient
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 210 nm (as this compound has a weak chromophore, low wavelength UV or alternative detection methods like RI or CAD may be necessary).
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Injection Volume: 10 µL
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Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by showing that the this compound peak is resolved from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
High-purity 1-decanol purification techniques for sensitive assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification and use of high-purity 1-decanol in sensitive assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound.
Q1: My sensitive assay is yielding inconsistent or unexpected results. Could impurities in my this compound be the cause?
A1: Yes, impurities in this compound can significantly impact the safety, efficacy, and stability of pharmaceutical products and interfere with sensitive assays.[1][2] Even trace amounts of certain contaminants can lead to spurious results.
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Potential Impurities: Common impurities can be organic, inorganic, or residual solvents.[2][] Organic impurities may include by-products from synthesis, unreacted starting materials, or degradation products such as decanal or decanoic acid, which form via oxidation.[4]
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Troubleshooting Steps:
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Assess Purity: Verify the purity of your this compound using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
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Review Storage Conditions: this compound can degrade when exposed to air, direct sunlight, or heat. Ensure it is stored in a tightly closed container in a cool, well-ventilated place.
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Purify the this compound: If impurities are detected, purify the this compound using an appropriate technique such as fractional distillation or column chromatography.
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Run a Control: Perform the assay with a newly purified batch of this compound or a certified high-purity standard to see if the issue persists.
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Q2: I am observing an unexpected peak in my GC-MS or HPLC analysis of a this compound sample. How can I identify it?
A2: An unexpected peak likely corresponds to an impurity. Identifying the impurity is crucial for understanding its potential impact on your experiments.
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Identification Strategy:
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Analyze the Mass Spectrum (for GC-MS): Compare the mass spectrum of the unknown peak against spectral libraries (e.g., NIST) to find potential matches.
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Consider the Synthesis and Degradation Routes: Predict the structures of likely impurities based on how this compound is commercially produced (e.g., Ziegler process, hydrogenation of decanoic acid) and its common degradation pathways (oxidation to decanal and decanoic acid).
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Check for Common Solvents: Residual solvents from the manufacturing and purification process are common impurities.
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Use a Reference Standard: If you suspect a specific impurity, inject a pure standard of that compound to compare its retention time and confirm its identity.
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Q3: My this compound has developed a slight yellow tint. Is it still suitable for use in my sensitive assay?
A3: A yellow tint can be an indicator of degradation or the presence of impurities. For sensitive assays, it is highly recommended to use only colorless, high-purity this compound.
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Potential Cause: The discoloration could be due to oxidation products or other contaminants formed during improper storage.
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Recommendation: Do not use the discolored this compound directly in sensitive applications. You should first analyze its purity using GC or HPLC. If impurities are confirmed, the material should be repurified (e.g., by fractional distillation) until it is colorless and meets the required purity specifications.
Q4: How can I remove residual water from my this compound sample?
A4: Although this compound is insoluble in water, it can still contain trace amounts of moisture that may interfere with water-sensitive reactions.
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Drying Methods:
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Use of a Drying Agent: Anhydrous magnesium sulfate or sodium sulfate can be added to the this compound. Let it sit for several hours, then filter to remove the drying agent.
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Azeotropic Distillation: Distilling this compound with a solvent that forms a low-boiling azeotrope with water (like toluene) can effectively remove moisture. The water-toluene azeotrope will distill first, followed by the pure solvent, and finally the purified, dry this compound.
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Vacuum Distillation: Distilling under reduced pressure can also help remove water and other volatile impurities.
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Q5: During purification by column chromatography, my this compound is eluting too quickly or too slowly. What should I do?
A5: The elution speed in column chromatography depends on the polarity of the mobile phase (eluent) relative to the stationary phase (typically silica gel).
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Problem: Eluting Too Quickly (Low Retention): This indicates the eluent is too polar. The this compound is spending more time in the mobile phase and not interacting sufficiently with the polar silica gel.
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Solution: Decrease the polarity of the eluent. For example, if you are using a mixture of hexane and ethyl acetate, increase the proportion of hexane.
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Problem: Eluting Too Slowly (High Retention): This means the eluent is not polar enough to displace the this compound from the stationary phase.
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Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade this compound?
A1: Impurities in commercial this compound typically stem from the manufacturing process or subsequent degradation.
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Synthesis-Related Impurities: These can include unreacted starting materials, by-products from side reactions, and residual solvents used during synthesis and purification.
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Degradation Products: this compound can oxidize to form 1-decanal and subsequently decanoic acid. Dehydration can also lead to the formation of isomeric alkenes.
Q2: How should I properly store high-purity this compound to maintain its integrity?
A2: To prevent degradation, high-purity this compound should be stored under controlled conditions.
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Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation from air contact. Keep it in a cool, dark, and well-ventilated place away from direct sunlight and heat sources.
Q3: What is the most effective method for purifying this compound to a high degree for sensitive assays?
A3: The choice of purification method depends on the nature of the impurities and the required purity level.
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Fractional Distillation: This is highly effective for separating this compound from impurities with different boiling points. It is particularly useful when the boiling points are separated by less than 70°C.
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Flash Column Chromatography: This is a versatile lab-scale technique for removing impurities with different polarities from this compound. It is effective for separating polar impurities (like carboxylic acids) and non-polar impurities.
Q4: How can I assess the purity of my this compound after purification?
A4: Several analytical techniques can be used to confirm the purity of this compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and helps identify volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Useful for assessing purity, especially for non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities.
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Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities and monitor the progress of a purification process like column chromatography.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: this compound can cause skin and eye irritation. It is also combustible.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood to avoid inhaling vapors. Keep away from open flames and heat sources.
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First Aid: In case of skin contact, wash thoroughly with soap and water. If it gets in the eyes, rinse cautiously with water for several minutes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₂₂O |
| Molecular Weight | 158.29 g/mol |
| Appearance | Colorless, viscous liquid |
| Boiling Point | 231°C |
| Melting Point | 6-7°C |
| Density | 0.829 g/cm³ at 20°C |
| Solubility in Water | 0.37 g/100ml at 20°C (very poor) |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene |
Table 2: Comparison of Primary Purification Techniques for this compound
| Technique | Principle of Separation | Best For Removing | Advantages | Limitations |
| Fractional Distillation | Differences in boiling points | Impurities with significantly different boiling points | Good for large quantities; can achieve very high purity | Not effective for azeotropes or thermally unstable impurities |
| Column Chromatography | Differential adsorption based on polarity | Impurities with different polarity (e.g., more polar acids or less polar by-products) | Highly versatile; can separate complex mixtures | Can be time-consuming; requires significant solvent volumes |
Table 3: Common Analytical Techniques for Purity Assessment of this compound
| Technique | Information Provided | Typical Sensitivity | Use Case |
| GC-MS | Purity assessment and identification of volatile impurities | pg to ng range | Primary choice for volatile organic impurities |
| HPLC | Purity assessment for less volatile or thermally labile impurities | ng range | Alternative to GC for specific impurity profiles |
| NMR | Structural confirmation and quantification of impurities | mg range | Verifying chemical structure and for quantitative analysis (qNMR) |
| TLC | Quick check for impurities; monitors purification progress | µg to ng range | Rapid screening and optimizing chromatography conditions |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is designed for separating this compound from impurities with different boiling points.
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Apparatus Setup:
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Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a "Y" adapter (distillation head), a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.
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Place a stir bar in the round-bottom flask.
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The thermometer bulb should be positioned just below the side arm of the Y-adapter to accurately measure the temperature of the vapor entering the condenser.
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Procedure:
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Add the impure this compound to the round-bottom flask (do not fill more than two-thirds full).
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Begin heating the flask gently using a heating mantle.
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Observe the ring of condensate rising slowly up the fractionating column. A slow, gradual rise ensures proper separation across the theoretical plates of the column.
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Discard the initial fraction (the "forerun"), which will contain the most volatile impurities.
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Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~231°C at atmospheric pressure). The temperature should remain stable during the collection of the pure substance.
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Stop the distillation before the flask runs dry to avoid the formation of potentially explosive peroxides and overheating of non-volatile residues.
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Post-Purification:
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Allow the apparatus to cool completely before disassembling.
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Transfer the purified this compound to a clean, dry, and properly labeled storage container.
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Assess the purity of the collected fraction using an appropriate analytical method (e.g., GC-MS).
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Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is suitable for removing impurities with different polarities from this compound on a laboratory scale.
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Preparation of the Column:
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Select a glass column of appropriate size. Plug the bottom with glass wool or cotton and add a thin layer of sand.
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Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
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Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.
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Wash the column with the starting eluent (mobile phase) until the silica bed is stable. Do not let the column run dry.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
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Carefully add the silica-adsorbed sample to the top of the prepared column.
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Elution and Fraction Collection:
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Carefully add the mobile phase to the column. A typical starting mobile phase for this compound could be a mixture of hexane and ethyl acetate (e.g., 95:5).
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Apply gentle positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Collect the eluent in a series of labeled test tubes or flasks.
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Monitoring and Isolation:
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Monitor the separation by collecting small spots from the fractions and analyzing them using Thin-Layer Chromatography (TLC).
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Combine the fractions that contain the pure this compound (as determined by TLC).
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
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Confirm the purity of the final product using GC-MS or NMR.
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Mandatory Visualization
Caption: General workflow for the purification and quality control of this compound.
Caption: Troubleshooting decision tree for unexpected assay results.
References
Minimizing skin irritation when using 1-decanol as a penetration enhancer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-decanol as a penetration enhancer. The information is designed to help minimize skin irritation and ensure the successful execution of experiments.
Troubleshooting Guides
Issue 1: Higher than expected skin irritation (erythema, edema) observed in in vivo studies.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Concentration of this compound is too high. | Optimize the concentration of this compound. | Review literature for effective concentration ranges for your specific application. Consider performing a dose-response study to determine the optimal concentration that balances permeation enhancement with minimal irritation. Studies have shown that while higher concentrations increase permeability, they also significantly increase skin irritation[1][2]. |
| Inappropriate vehicle selection. | Modify the formulation vehicle. | Incorporate emollients, humectants (e.g., glycerin), or anti-inflammatory agents into your formulation to counteract the irritating effects of this compound. The vehicle can significantly influence the skin's response[3][4]. |
| Occlusion period is too long. | Reduce the duration of occlusive application. | Shorter application times can reduce the cumulative exposure and subsequent irritation. Monitor skin reaction at different time points to establish a suitable application duration. |
| High susceptibility of the animal model. | Re-evaluate the chosen animal model. | Skin irritation responses can vary between species. Hairless rats, for instance, are often used but may have more sensitive skin compared to other models[1]. Consider using reconstructed human epidermis (RhE) models for initial screening to better predict human skin response. |
Issue 2: Inconsistent or non-reproducible results in skin permeation studies.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in skin barrier integrity. | Standardize skin preparation and handling. | Ensure consistent skin thickness and remove any subcutaneous fat. Measure baseline Transepidermal Water Loss (TEWL) to confirm barrier integrity before applying the formulation. |
| Phase separation or instability of the formulation. | Evaluate the physical and chemical stability of your formulation. | Conduct stability studies under relevant storage and experimental conditions. Ensure this compound is fully solubilized in the vehicle. |
| Inaccurate dosing on the skin surface. | Refine the application technique. | Use a positive displacement pipette to apply a precise and uniform amount of the formulation to the defined skin area. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances skin penetration and how does this relate to skin irritation?
A1: this compound, a fatty alcohol, primarily enhances skin penetration by disrupting the highly ordered lipid bilayer of the stratum corneum. It intercalates into the lipid matrix, increasing its fluidity and creating pathways for drug molecules to pass through. This disruption of the skin's natural barrier is also the main cause of irritation. It leads to increased transepidermal water loss (TEWL), making the skin dry and more susceptible to irritants, and can trigger an inflammatory response, resulting in erythema (redness) and edema (swelling).
Q2: How can I quantitatively assess the skin irritation potential of my this compound formulation?
A2: Several bioengineering techniques can be used to quantitatively assess skin irritation:
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Transepidermal Water Loss (TEWL): An increase in TEWL indicates a compromised skin barrier function. This is a sensitive indicator of skin irritation.
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Laser Doppler Velocimetry/Flowmetry: This technique measures changes in cutaneous blood flow. An increase in blood flow is a direct indicator of inflammation and irritation.
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Chromametry: A chromameter can be used to quantify changes in skin color, specifically erythema (redness).
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Visual Scoring: Although subjective, standardized visual scoring scales for erythema and edema are commonly used in preclinical and clinical studies.
Q3: Are there any formulation strategies to reduce the skin irritation caused by this compound?
A3: Yes, several formulation strategies can be employed:
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Co-solvents: Incorporating co-solvents like propylene glycol can help to reduce the concentration of this compound needed for efficacy, thereby lowering irritation potential. However, propylene glycol itself can be an irritant at high concentrations.
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Vehicle Optimization: The choice of vehicle is crucial. Using a base that is inherently soothing and moisturizing can help to counteract the drying and irritating effects of this compound. Fatty alcohols are often used in creams and lotions for their emollient properties.
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Combination of Enhancers: Using a combination of penetration enhancers at lower individual concentrations can achieve the desired permeation enhancement with a reduced risk of irritation compared to a high concentration of a single enhancer.
Q4: What are the key differences in irritation potential between this compound and other fatty alcohols?
A4: The irritation potential of saturated fatty alcohols is related to their carbon chain length. A study by Kanikkannan and Singh (2002) showed that while this compound (C10) was the most effective penetration enhancer for melatonin, it also produced significant skin irritation. Fatty alcohols with shorter chains, like octanol (C8) and nonanol (C9), showed a better balance of permeation enhancement and lower irritation. Longer chain fatty alcohols like tridecanol (C13) and myristyl alcohol (C14) were found to be more irritating with less enhancement effect.
Quantitative Data Summary
The following table summarizes the findings from a study by Kanikkannan and Singh (2002), which evaluated the effect of various saturated fatty alcohols on the permeation of melatonin and associated skin irritation markers in hairless rat skin.
| Fatty Alcohol (5% w/v) | Melatonin Flux (µg/cm²/h) | Enhancement Ratio | TEWL (g/m²/h) | Skin Blood Flow (Arbitrary Units) | Erythema Score (0-4) |
| Control (Vehicle) | 0.8 ± 0.1 | 1.0 | 8.2 ± 1.1 | 0.25 ± 0.04 | 0 |
| Octanol (C8) | 4.2 ± 0.5 | 5.3 | 15.1 ± 1.8 | 0.45 ± 0.06 | 1.2 ± 0.2 |
| Nonanol (C9) | 5.1 ± 0.6 | 6.4 | 16.8 ± 2.0 | 0.51 ± 0.07 | 1.5 ± 0.3 |
| This compound (C10) | 6.5 ± 0.8 | 8.1 | 20.5 ± 2.5 | 0.68 ± 0.09 | 2.1 ± 0.4 |
| Undecanol (C11) | 5.8 ± 0.7 | 7.3 | 22.1 ± 2.7 | 0.75 ± 0.10 | 2.5 ± 0.5 |
| Lauryl Alcohol (C12) | 4.9 ± 0.6 | 6.1 | 24.3 ± 3.0 | 0.82 ± 0.11 | 2.8 ± 0.5 |
| Tridecanol (C13) | 3.5 ± 0.4 | 4.4 | 26.1 ± 3.2 | 0.88 ± 0.12 | 3.1 ± 0.6 |
| Myristyl Alcohol (C14) | 2.8 ± 0.3 | 3.5 | 28.5 ± 3.5 | 0.95 ± 0.13 | 3.4 ± 0.6 |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
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Objective: To evaluate the permeation of a drug across the skin in the presence of this compound.
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Methodology:
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Excise full-thickness skin from a suitable animal model (e.g., hairless rat).
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Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
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Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain at 37°C with constant stirring.
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Apply the formulation containing the drug and this compound to the skin surface in the donor compartment.
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At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
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Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
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Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
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2. In Vivo Skin Irritation Assessment
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Objective: To evaluate the skin irritation potential of a this compound containing formulation.
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Methodology:
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Use a suitable animal model (e.g., hairless rats).
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Define a specific application area on the dorsal side of the animal.
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Measure baseline TEWL and skin blood flow using a Tewameter® and a Laser Doppler Velocimeter, respectively.
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Apply a defined amount of the test formulation to the application site, often under occlusion using a Hill Top® chamber.
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After a specified duration (e.g., 24 hours), remove the chamber and any remaining formulation.
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At set time points post-removal, measure TEWL and skin blood flow again.
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Visually score the application site for erythema and edema according to a standardized scale (e.g., Draize scale).
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3. In Vitro Cytotoxicity Assay (MTT Assay)
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Objective: To assess the potential of a formulation to cause cellular damage.
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Methodology:
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Culture human keratinocytes or fibroblasts in a 96-well plate.
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Expose the cells to various concentrations of the test formulation for a defined period (e.g., 24 hours).
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After exposure, remove the formulation and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Incubate for a few hours, allowing viable cells to metabolize MTT into a purple formazan product.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
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Cell viability is expressed as a percentage relative to untreated control cells. A significant reduction in cell viability indicates a cytotoxic effect.
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Visualizations
Caption: Signaling pathway of this compound induced skin irritation.
Caption: Experimental workflow for evaluating this compound formulations.
Caption: Troubleshooting logic for high skin irritation.
References
Preventing phase separation in 1-decanol-based microemulsions
Welcome to the technical support center for 1-decanol-based microemulsions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing phase separation and ensuring the stability of your formulations.
Troubleshooting Guide: Preventing Phase Separation
This guide addresses common issues encountered during the formulation of this compound-based microemulsions.
Issue 1: Immediate Phase Separation Upon Mixing Components
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Question: My formulation immediately separates into distinct oil and water layers. What is the likely cause and how can I fix it?
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Answer: Immediate phase separation typically indicates a fundamental issue with the formulation's composition, most often related to the surfactant system. The concentration of the surfactant and/or co-surfactant is likely insufficient to lower the interfacial tension between the this compound (oil phase) and the aqueous phase.[1]
Solutions:
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Increase Surfactant/Co-surfactant Concentration: Systematically increase the total concentration of your surfactant mixture (Sₘᵢₓ). A higher concentration of emulsifiers is necessary to stabilize the oil-water interface.[1][2] It has been shown that raising the surfactant concentration can significantly enhance emulsion stability.[1]
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Optimize Surfactant-to-Co-surfactant Ratio: The ratio between your surfactant and co-surfactant is critical. Experiment with different ratios (e.g., 1:1, 2:1, 1:2) to find the optimal balance that creates a stable interfacial film.[2]
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Construct a Pseudo-Ternary Phase Diagram: To identify the stable microemulsion region, it is highly recommended to construct a pseudo-ternary phase diagram. This diagram maps the phase behavior of the system at different concentrations of oil, water, and the surfactant/co-surfactant mixture.
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Issue 2: Microemulsion is Initially Stable but Separates Over Time (Hours to Days)
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Question: My microemulsion looks good initially but separates after a few hours or days. What's causing this delayed instability?
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Answer: This issue often points to kinetic instability, where the system is not thermodynamically stable, or the composition is near the boundary of the stable microemulsion region. One common mechanism is Ostwald ripening, where smaller droplets diffuse into larger ones, leading to destabilization.
Solutions:
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Refine Component Ratios: Your formulation may be at the edge of the stable zone. Referencing your phase diagram, adjust the concentrations of oil, water, or the surfactant/co-surfactant mixture to move the formulation towards the center of the stable microemulsion region.
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Optimize Surfactant/Co-surfactant Ratio for a More Robust Interfacial Film: A more effective interfacial film can slow down Ostwald ripening. Experiment with different surfactant-to-co-surfactant ratios to enhance long-term stability. Short- and medium-chain alcohols are often used as co-surfactants to improve stability.
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Issue 3: Phase Separation is Induced by Temperature Changes
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Question: My microemulsion is stable at room temperature but separates when heated or cooled. How can I improve its thermal stability?
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Answer: Temperature fluctuations can alter surfactant solubility and the interfacial tension, leading to phase separation. This is particularly common with non-ionic surfactants, which can experience a phase inversion temperature (PIT).
Solutions:
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Select Temperature-Stable Surfactants: If your application requires a broad temperature range, choose surfactants that are less sensitive to temperature changes.
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Characterize Temperature Stability: Conduct stability tests at various temperatures (e.g., 4°C, 25°C, 40°C) to define the stable temperature range for your specific formulation.
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Adjust Surfactant/Co-surfactant Ratio: The stability of microemulsions at different temperatures can be controlled by adjusting the surfactant/co-surfactant ratio and the concentration of other components.
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Issue 4: Phase Separation Occurs Upon Addition of Salt or Change in pH
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Question: The addition of a salt or a change in the pH of my aqueous phase is causing the microemulsion to break. What should I do?
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Answer: The presence of electrolytes (salts) or changes in pH can disrupt the stability of the microemulsion by affecting the charge and hydration of the surfactant headgroups. An increase in salinity can decrease the single-phase microemulsion region as the salt interacts with the surfactant, reducing its activity.
Solutions:
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Salinity Scan: Perform a salinity scan by preparing samples with varying salt concentrations to determine the optimal salinity range for stability. The system may exhibit a Winsor-type phase transition (Winsor I → Winsor III → Winsor II) with increasing salinity.
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pH Adjustment and Buffering: If the active ingredient or application requires a specific pH, incorporate a suitable buffering agent into the aqueous phase to maintain a stable pH. The pH can influence the ionization of the surfactant's head group, thereby affecting its hydrophilic-lipophilic balance.
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Choose Less Sensitive Surfactants: Consider using non-ionic surfactants, which are generally less sensitive to changes in salinity and pH compared to ionic surfactants.
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Frequently Asked Questions (FAQs)
Q1: What is the role of a co-surfactant in this compound-based microemulsions? A1: A co-surfactant, typically a short- to medium-chain alcohol, is often necessary to ensure the formation of a stable microemulsion. It works in conjunction with the primary surfactant to further reduce the interfacial tension between the this compound and water. Additionally, the co-surfactant increases the fluidity of the interfacial film, which allows for the spontaneous formation of the microemulsion.
Q2: How do I select the appropriate surfactant for a this compound microemulsion? A2: The selection of a surfactant is based on its hydrophilic-lipophilic balance (HLB). The required HLB depends on the oil phase (in this case, this compound) and whether you are forming an oil-in-water (o/w) or water-in-oil (w/o) microemulsion. For o/w systems, a higher HLB is generally required, while a lower HLB is suitable for w/o systems. It is common to blend high and low HLB surfactants to achieve the precise required HLB.
Q3: What is a pseudo-ternary phase diagram and why is it important? A3: A pseudo-ternary phase diagram is a triangular plot used to represent the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) in two dimensions. By keeping the ratio of surfactant to co-surfactant constant, the diagram shows the different phases (e.g., microemulsion, liquid crystal, coarse emulsion) that form at various proportions of the oil, water, and the fixed-ratio surfactant/co-surfactant mixture. It is a critical tool for identifying the compositions that lead to a stable, single-phase microemulsion.
Q4: Can I create a this compound-based microemulsion without a co-surfactant? A4: While co-surfactants are commonly used, it is possible to form a microemulsion without one, particularly with certain surfactants that are sparingly soluble in both oil and water. However, the region of stable microemulsion is often significantly smaller without a co-surfactant.
Data Presentation
Table 1: Effect of Surfactant-to-Oil Ratio (SOR) on Droplet Size
| Surfactant-to-Oil Ratio (SOR) | Droplet Size (nm) | Observation |
| 5:1 | 129.1 ± 28.4 | Initial decrease in droplet size with increasing surfactant. |
| 7:1 | 69.4 ± 56.9 | Further decrease in droplet size. |
| 10:1 | 18.8 ± 0.5 | Smallest droplet size achieved at this ratio. |
| >10:1 | >68.8 ± 4.2 | A further increase in surfactant may lead to an increase in droplet size due to micellar aggregation. |
Table 2: Influence of Co-surfactant Type on Microemulsion Formation
| Co-surfactant | Chain Length | Microemulsion Region Size | Reference |
| Ethanol | Short | Smaller | |
| 1-Propanol | Short | Moderate | |
| 1-Butanol | Medium | Larger | |
| 1-Pentanol | Medium | Moderate |
Table 3: Effect of Salinity on Microemulsion Type
| Salinity Level | Winsor Type | Description |
| Low | Winsor I | Oil-in-water (o/w) microemulsion in equilibrium with excess oil. |
| Optimal | Winsor III | Middle-phase microemulsion (bicontinuous) in equilibrium with both excess oil and water. |
| High | Winsor II | Water-in-oil (w/o) microemulsion in equilibrium with excess water. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based O/W Microemulsion by Titration
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Preparation of the Surfactant-Co-surfactant Mixture (Sₘᵢₓ):
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Accurately weigh the desired amounts of the primary surfactant and co-surfactant into a glass beaker to achieve the desired weight ratio (e.g., 1:1, 2:1).
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Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
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Preparation of the Oil Phase:
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In a separate beaker, weigh the required amount of this compound.
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Mixing of Oil and Sₘᵢₓ:
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Add the Sₘᵢₓ to the this compound and stir until a clear, uniform mixture is obtained.
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Titration with Aqueous Phase:
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Slowly add the aqueous phase (e.g., deionized water or buffer) to the oil-Sₘᵢₓ mixture dropwise while continuously stirring with a magnetic stirrer at a moderate speed.
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Observe the mixture for changes in appearance. The transition from a turbid emulsion to a transparent, low-viscosity microemulsion indicates the formation of a stable system.
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Protocol 2: Characterization of Microemulsion Stability
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Visual Inspection:
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Observe the formulation for clarity, homogeneity, and any signs of phase separation (e.g., cloudiness, layering) at room temperature over an extended period (e.g., several weeks).
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Thermodynamic Stability Testing:
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Centrifugation: Centrifuge the microemulsion sample at 3500-5000 rpm for 30 minutes. A stable microemulsion will show no signs of phase separation.
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Freeze-Thaw Cycles: Subject the microemulsion to multiple freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours, repeated three times). The formulation should remain clear and stable.
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Droplet Size Analysis:
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Dilute a small sample of the o/w microemulsion with deionized water to an appropriate concentration to prevent multiple scattering effects.
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Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
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Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-based microemulsions.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Decanol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of 1-decanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide: Peak Tailing with this compound
Peak tailing is a common chromatographic issue that can significantly compromise resolution, quantification accuracy, and the overall reliability of your analytical method. This guide provides a systematic approach to troubleshooting and resolving peak tailing when analyzing the neutral, polar compound this compound.
FAQs: Understanding and Addressing Peak Tailing for this compound
Q1: My this compound peak is exhibiting significant tailing. What are the most likely causes?
A1: Peak tailing for a neutral polar analyte like this compound in reversed-phase HPLC is typically due to one or more of the following factors:
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Secondary Interactions with Residual Silanols: This is a primary cause of peak tailing for polar compounds.[1][2] Unreacted, accessible silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the hydroxyl group of this compound via hydrogen bonding. This secondary retention mechanism can lead to a portion of the analyte molecules being retained longer, resulting in a tailing peak.
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Column Overload: Injecting too high a concentration or volume of your this compound sample can saturate the stationary phase, leading to peak distortion and tailing.[1][3][4]
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Sample Solvent Mismatch: If the solvent in which your this compound is dissolved is significantly stronger (more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and lead to peak tailing. Over time, the stationary phase can degrade, exposing more active silanol sites.
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Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
Q2: How can I systematically troubleshoot the cause of my this compound peak tailing?
A2: A stepwise approach is recommended to efficiently identify and resolve the issue. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting peak tailing in this compound analysis.
Q3: What mobile phase modifications can I implement to reduce peak tailing from silanol interactions?
A3: While this compound is neutral, modifying the mobile phase can help to minimize its interaction with acidic silanol groups on the stationary phase.
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Lowering Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 3-4) can suppress the ionization of residual silanol groups, making them less active and reducing hydrogen bonding interactions with the hydroxyl group of this compound.
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Using Mobile Phase Additives: While often used for basic compounds, a low concentration of a mild acidic additive like formic acid or acetic acid (e.g., 0.1%) can help to protonate silanol groups and improve peak shape.
Q4: Which type of HPLC column is best suited for analyzing this compound to avoid peak tailing?
A4: Column selection is crucial for obtaining symmetrical peaks for polar analytes.
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End-capped C18 Columns: Modern, high-purity silica columns that are well end-capped are designed to minimize the number of accessible residual silanol groups. These are a good starting point for this compound analysis.
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Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end, which can help to shield the analyte from residual silanols and provide alternative interactions, often leading to improved peak shapes for polar compounds.
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Non-Silica Based Columns: Polymer-based columns can be an alternative as they do not have silanol groups, thus eliminating this source of secondary interaction.
Experimental Protocols and Data Presentation
The following sections provide detailed experimental protocols for troubleshooting peak tailing of this compound and illustrative data presented in tables.
Protocol 1: Investigating the Effect of Sample Concentration (Column Overload)
Objective: To determine if column overload is the cause of peak tailing.
Methodology:
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Prepare a Stock Solution: Prepare a stock solution of this compound at a concentration that is representative of your typical analysis (e.g., 1 mg/mL in methanol).
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Prepare a Diluted Solution: Prepare a 10-fold dilution of the stock solution (e.g., 0.1 mg/mL in methanol).
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HPLC Analysis:
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Equilibrate your HPLC system with your standard mobile phase until a stable baseline is achieved.
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Inject a fixed volume (e.g., 10 µL) of the stock solution and record the chromatogram.
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Without changing any other parameters, inject the same volume of the diluted solution and record the chromatogram.
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Data Analysis: Compare the peak asymmetry factor (As) or tailing factor (Tf) of the this compound peak from both injections. A significant improvement in peak shape at the lower concentration indicates column overload.
Illustrative Data:
| Sample Concentration | Injection Volume | Peak Asymmetry (As) | Conclusion |
| 1.0 mg/mL | 10 µL | 2.1 | Severe Tailing |
| 0.1 mg/mL | 10 µL | 1.2 | Symmetrical Peak |
Protocol 2: Optimizing Mobile Phase pH
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Methodology:
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Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For example, using a phosphate buffer:
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Mobile Phase A: 20 mM Potassium Phosphate buffer pH 7.0
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Mobile Phase B: 20 mM Potassium Phosphate buffer pH 5.0
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Mobile Phase C: 20 mM Potassium Phosphate buffer pH 3.0
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HPLC Analysis:
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Use a consistent organic modifier (e.g., acetonitrile) and gradient/isocratic condition for all analyses.
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Equilibrate the column thoroughly with the first mobile phase (pH 7.0) for at least 20 column volumes.
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Inject your this compound standard and record the chromatogram.
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Flush the column and equilibrate with the next mobile phase (pH 5.0) and repeat the injection.
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Repeat the process for the final mobile phase (pH 3.0).
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Data Analysis: Compare the peak asymmetry factor for this compound at each pH condition.
Illustrative Data:
| Mobile Phase pH | Peak Asymmetry (As) | Observations |
| 7.0 | 1.9 | Significant Tailing |
| 5.0 | 1.5 | Improved Symmetry |
| 3.0 | 1.1 | Symmetrical Peak |
Signaling Pathways and Logical Relationships
The interaction between this compound and the stationary phase leading to peak tailing can be visualized as a simplified interaction diagram.
Caption: Interaction diagram illustrating primary and secondary retention mechanisms for this compound.
References
Strategies to improve the yield of 1-decanol synthesis in the lab
Welcome to the Technical Support Center for 1-decanol synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this compound in a laboratory setting.
General Troubleshooting and Yield Improvement
Before diving into specific synthesis methods, it's crucial to address common laboratory practices that significantly impact reaction yields.
Frequently Asked Questions (FAQs) - General
Q1: My reaction yield is consistently low. What general factors should I check first? A1: Low yields can often be traced back to fundamental experimental errors. Systematically review the following:
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Reagent Purity and Stoichiometry : Ensure reagents are pure and calculations for stoichiometry are accurate. Impure starting materials can introduce side reactions.[1]
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Anhydrous Conditions : For moisture-sensitive reactions like Grignard synthesis, ensure all glassware is flame- or oven-dried and use anhydrous solvents. Even trace amounts of water can quench reagents.[1][2]
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Inert Atmosphere : When using air- or moisture-sensitive catalysts and reagents, conduct the reaction under an inert atmosphere like nitrogen or argon.[3]
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Temperature Control : Many reactions are highly exothermic. Maintain the recommended temperature to minimize side reactions and decomposition.[4]
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Reaction Monitoring : Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
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Workup and Purification : Product can be lost during extraction and purification steps. Ensure complete extraction from the aqueous layer and rinse all equipment thoroughly.
Q2: How can I effectively purify my crude this compound product? A2: The best purification method depends on the scale and impurities.
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Fractional Distillation : This is highly effective for separating this compound from unreacted starting materials or byproducts with different boiling points, especially for larger quantities. This compound can be distilled under reduced pressure (e.g., at 110°C and 10 mmHg).
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Flash Column Chromatography : This is the most versatile method for lab-scale purification to remove impurities with different polarities. A common eluent system is a gradient of ethyl acetate in hexanes.
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Crystallization : Fractional crystallization by partial freezing can also be used for purification.
Method 1: Reduction of Decanoic Acid or its Esters
This is a common and straightforward method for synthesizing this compound. It involves the reduction of the carboxylic acid or an ester derivative (like methyl decanoate) using a strong reducing agent.
Troubleshooting Guide: Reduction Method
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄) has degraded due to exposure to moisture. 2. Insufficient Reagent: Not enough reducing agent was used to fully reduce the starting material. | 1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch. 2. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). |
| Reaction Stalls (Starting Material Remains) | 1. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time or at the optimal temperature. | 1. Increase the reaction time and ensure the temperature is appropriate for the chosen reducing agent. Monitor progress via TLC. |
| Formation of Byproducts | 1. Over-reduction: If using a very strong reducing agent on an ester, sometimes other functional groups can be affected. 2. Side reactions during workup: Improper quenching of the reducing agent. | 1. Choose a milder reducing agent if other sensitive functional groups are present. 2. Quench the reaction slowly at a low temperature (e.g., 0 °C) to avoid excessive heat generation. |
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Substrate | Typical Conditions | Avg. Yield (%) | Key Considerations |
| Lithium aluminum hydride (LiAlH₄) | Decanoic Acid or Methyl Decanoate | Anhydrous THF or Et₂O, 0 °C to reflux | >90% | Very powerful, but highly reactive with water and protic solvents. Requires careful quenching. |
| Sodium borohydride (NaBH₄) | Decanoyl Chloride | Ethanol, Room Temp | ~80-90% | Milder than LiAlH₄. Does not reduce carboxylic acids directly but will reduce acid chlorides. |
| Catalytic Hydrogenation | Decanoic Acid or Methyl Decanoate | H₂ (high pressure), Ru or Cu-based catalyst, >150 °C | >95% | More common in industrial settings. Requires specialized high-pressure equipment. |
Experimental Protocol: LiAlH₄ Reduction of Methyl Decanoate
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Setup : Under an inert atmosphere (N₂ or Ar), equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagent Preparation : Suspend lithium aluminum hydride (LiAlH₄) (1.1 eq) in 50 mL of anhydrous diethyl ether (Et₂O) in the flask and cool to 0 °C in an ice bath.
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Substrate Addition : Dissolve methyl decanoate (1.0 eq) in 25 mL of anhydrous Et₂O and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
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Reaction : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then gently reflux for 2 hours. Monitor the reaction by TLC.
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Quenching : Cool the reaction back to 0 °C. Cautiously and slowly add 1 mL of water for every 1 g of LiAlH₄ used, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water.
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Workup : Stir the resulting white precipitate for 30 minutes, then filter it off and wash thoroughly with Et₂O.
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Purification : Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Method 2: Grignard Synthesis
This method involves the reaction of a Grignard reagent, such as nonylmagnesium bromide, with an electrophile like formaldehyde to form the C-C bond and, after workup, the final alcohol.
Troubleshooting Guide: Grignard Method
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard Reaction Fails to Initiate | 1. Magnesium Oxide Layer: A passivating layer of MgO on the magnesium turnings prevents the reaction. 2. Presence of Water: Traces of water in glassware or solvents destroy the Grignard reagent. | 1. Activate the Mg surface by crushing it with a glass rod, adding a small iodine crystal, or a few drops of 1,2-dibromoethane. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Low Yield of this compound | 1. Wurtz Coupling: The Grignard reagent couples with unreacted alkyl halide. 2. Enolization: If using a different aldehyde/ketone, the Grignard can act as a base instead of a nucleophile. 3. Reagent Loss: The Grignard reagent was consumed by water or atmospheric CO₂. | 1. Add the alkyl halide slowly to the magnesium to maintain a low concentration and control the temperature. 2. Add the carbonyl compound slowly to the Grignard reagent at low temperature (e.g., 0 °C). 3. Maintain strictly anhydrous and inert conditions throughout the experiment. |
| Significant Bynonane Byproduct | 1. Wurtz-type coupling of the nonylmagnesium bromide with the starting nonyl bromide. | 1. Control the rate of addition of the nonyl bromide to the magnesium turnings. 2. Maintain a moderate temperature during Grignard reagent formation to avoid favoring this side reaction. |
// Main Pathway Nodes start [label="C9H19Br + Mg", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="C9H19MgBr\n(Grignard Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbonyl [label="HCHO\n(Formaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="C9H19CH2OMgBr\n(Alkoxide Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="H3O+\n(Acidic Workup)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="C10H21OH\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Side Reaction Nodes water [label="H2O (Trace Water)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; nonane [label="C9H20 (Nonane)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; wurtz_halide [label="C9H19Br", fillcolor="#F1F3F4", fontcolor="#202124"]; bynonane [label="C18H38 (Bynonane)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Main Pathway Edges start -> grignard [label="Formation", color="#4285F4"]; {grignard, carbonyl} -> intermediate [label="Nucleophilic\nAddition", color="#4285F4"]; intermediate -> workup [style=dotted]; workup -> product [label="Protonation", color="#4285F4"];
// Side Reaction Edges grignard -> water [dir=back, style=dashed, label="Quenching"]; water -> nonane [style=dashed, label="Forms"]; grignard -> wurtz_halide [dir=back, style=dashed, label="Wurtz Coupling"]; wurtz_halide -> bynonane [style=dashed, label="Forms"];
// Invisible nodes for alignment {rank=same; water; wurtz_halide;} {rank=same; nonane; bynonane;} } Caption: Grignard synthesis pathway for this compound and common side reactions.
Experimental Protocol: Grignard Synthesis with Formaldehyde
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Setup : Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser (with a drying tube), and a magnetic stir bar under an inert atmosphere.
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Grignard Formation : Place magnesium turnings (1.1 eq) in the flask. Add a solution of 1-bromononane (1.0 eq) in 50 mL of anhydrous Et₂O to the dropping funnel. Add ~5 mL of the bromide solution to the Mg. If the reaction doesn't start (cloudiness, bubbling), add an iodine crystal. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, reflux for another 30 minutes.
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Reaction with Formaldehyde : Cool the Grignard reagent to 0 °C. Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of anhydrous formaldehyde in THF dropwise.
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Workup : After the reaction is complete (monitored by TLC), cool the flask to 0 °C and slowly quench by adding a saturated aqueous NH₄Cl solution.
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Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Et₂O.
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Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Method 3: Hydroformylation of 1-Nonene
Hydroformylation, or the oxo process, adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The resulting decanal is then reduced in a subsequent step (or in situ) to this compound. This method offers high atom economy.
Troubleshooting Guide: Hydroformylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 1-Nonene | 1. Inactive Catalyst: The catalyst (e.g., Rh-based) has degraded or was poisoned. 2. Suboptimal Conditions: Temperature or pressure of syngas (CO/H₂) is too low. | 1. Use a fresh, high-purity catalyst and ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). 2. Systematically optimize the temperature and pressure. Higher pressures generally favor the reaction. |
| Poor Selectivity (High Branched Aldehyde) | 1. Incorrect Ligand Choice: The phosphine ligand used does not provide sufficient steric bulk to favor the linear product. 2. High Temperature: Higher temperatures can sometimes reduce regioselectivity. | 1. Use bulky phosphine ligands (e.g., TPPTS, Sulfoxantphos) to sterically direct the addition to the terminal carbon. 2. Find the optimal temperature that balances reaction rate and selectivity. |
| Alkene Isomerization/Hydrogenation | 1. Reaction Conditions: Certain catalyst systems and conditions (e.g., high H₂ partial pressure) can favor isomerization of 1-nonene to internal alkenes or direct hydrogenation to nonane. | 1. Adjust the H₂/CO ratio; a lower ratio can sometimes suppress hydrogenation. 2. Screen different catalyst/ligand combinations to find one with higher chemoselectivity for hydroformylation. |
Data Presentation: Typical Conditions for Long-Chain Alkene Hydroformylation
| Catalyst System | Ligand | Temp (°C) | Pressure (bar) | l:b Ratio* | Yield (Aldehyde) | Reference |
| Rh(acac)(CO)₂ | TPPTS | 120 | 50 | ~3:1 | >95% | (Adapted from 1-decene) |
| Rh(acac)(CO)₂ | Sulfoxantphos | 120 | 50 | up to 30:1 | >97% | (Adapted from 1-decene) |
| Rh/Amine | Tertiary Diamine | 80-100 | 20-40 | >20:1 | >90% |
*l:b ratio = linear aldehyde to branched aldehyde ratio.
Experimental Protocol: Two-Step Hydroformylation-Reduction
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Hydroformylation Setup : In a high-pressure autoclave, charge 1-nonene (1.0 eq), a rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂], 0.01 mol%), and a suitable ligand (e.g., TPPTS, 0.05 mol%) in a solvent like toluene.
-
Reaction : Seal the autoclave, purge with N₂, and then pressurize with syngas (CO/H₂ in a 1:1 ratio) to the desired pressure (e.g., 40 bar). Heat the mixture to the reaction temperature (e.g., 100 °C) with vigorous stirring. Maintain constant pressure by supplying syngas as it is consumed.
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Workup (Step 1) : After the reaction is complete (monitored by GC), cool the reactor, vent the excess gas, and collect the crude product containing decanal.
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Reduction Setup : Transfer the crude decanal to a standard round-bottom flask. Dilute with a solvent like ethanol.
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Reduction Reaction : Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise. After the addition, warm to room temperature and stir for 2-3 hours until the reduction is complete (monitored by TLC).
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Purification : Quench the reaction with dilute HCl. Extract the product with ether, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by vacuum distillation to obtain this compound.
References
Validation & Comparative
1-Decanol vs. 1-Octanol as Skin Penetration Enhancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most molecules. Chemical penetration enhancers are frequently incorporated into topical and transdermal formulations to reversibly decrease this barrier's resistance. Among these, fatty alcohols are a well-studied class of enhancers. This guide provides a detailed comparison of two prominent medium-chain fatty alcohols, 1-decanol (C10) and 1-octanol (C8), evaluating their efficacy as skin penetration enhancers against their potential for skin irritation.
The selection of an appropriate enhancer is a critical balance between maximizing drug flux and minimizing adverse effects such as skin irritation and cytotoxicity. Evidence suggests that the biological effects of fatty alcohols are closely related to their carbon chain length. While this compound often demonstrates superior permeation enhancement for certain drugs, this increased efficacy can be associated with greater disruption to the skin barrier and a higher potential for irritation compared to its shorter-chain counterpart, 1-octanol.[1][2]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from a key comparative study that evaluated the performance of 1-octanol and this compound. The study utilized melatonin as a model drug and assessed both permeation enhancement and skin irritation potential in hairless rats.[1][2]
Table 1: In Vitro Skin Permeation of Melatonin
| Enhancer (5% w/v) | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER)* |
| Control (Vehicle) | 0.98 ± 0.14 | 1.0 |
| 1-Octanol | 6.11 ± 0.97 | 6.23 |
| This compound | 9.89 ± 1.12 | 10.09 |
*Enhancement Ratio calculated as the ratio of the flux with the enhancer to the flux of the control.
Table 2: Skin Irritation Assessment
| Enhancer (5% w/v) | Transepidermal Water Loss (TEWL) (g/m²/h) | Skin Blood Flow (Perfusion Units) |
| Control (Untreated) | 5.8 ± 0.9 | 10.1 ± 1.5 |
| 1-Octanol | 16.5 ± 1.8 | 35.4 ± 4.1 |
| This compound | 24.8 ± 2.5 | 58.6 ± 5.3 |
Summary of Findings: The experimental data indicates a clear structure-activity relationship.[1]
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Permeation Enhancement: this compound was found to be a more potent penetration enhancer for melatonin than 1-octanol, resulting in a significantly higher steady-state flux and enhancement ratio. The permeation-enhancing effect of saturated fatty alcohols shows a parabolic relationship with carbon chain length, with the maximum effect observed at a chain length of 10 carbons (decanol).
-
Skin Irritation: The increased enhancement effect of this compound comes at the cost of greater skin irritation. Both Transepidermal Water Loss (TEWL) and skin blood flow, which are key indicators of barrier disruption and inflammation, were substantially higher with this compound compared to 1-octanol. Fatty alcohols that produced greater permeation of the model drug also induced higher TEWL and skin blood flow.
Mechanism of Action & Biological Effect
The primary mechanism by which fatty alcohols enhance skin penetration is through the disruption of the highly ordered lipid matrix of the stratum corneum. By inserting their alkyl chains into the intercellular lipid bilayers, they increase the fluidity and create disordered regions, thereby reducing the diffusional resistance of the skin barrier.
The trade-off between enhancement and irritation is a critical consideration. The same mechanism that facilitates drug permeation—lipid bilayer disruption—also compromises the skin's barrier function, leading to increased water loss and allowing potential irritants to penetrate, which can trigger an inflammatory response.
References
The Efficacy of 1-Decanol and Other Fatty Alcohols in Solvent Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical determinant of success in solvent extraction processes, directly impacting yield, purity, and overall process efficiency. Among the various classes of solvents, long-chain fatty alcohols have garnered considerable interest due to their favorable properties, including low volatility, high boiling points, and a tunable lipophilicity that varies with carbon chain length. This guide provides an objective comparison of the efficacy of 1-decanol and other common fatty alcohols (1-hexanol, 1-octanol, and 1-dodecanol) in solvent extraction, supported by experimental data and detailed methodologies.
Comparative Performance of Fatty Alcohols in Solvent Extraction
The effectiveness of a fatty alcohol as a solvent in liquid-liquid extraction is intrinsically linked to its physicochemical properties. The length of the alkyl chain is a primary factor influencing its solvent power, water solubility, and interfacial properties. A summary of key physical properties for 1-hexanol, 1-octanol, this compound, and 1-dodecanol is presented in Table 1.
Table 1: Physical Properties of Selected Fatty Alcohols
| Property | 1-Hexanol | 1-Octanol | This compound | 1-Dodecanol |
| Molecular Formula | C₆H₁₄O | C₈H₁₈O | C₁₀H₂₂O | C₁₂H₂₆O |
| Molecular Weight ( g/mol ) | 102.17[1] | 130.23[2] | 158.28 | 186.33[3] |
| Density (g/cm³ at 20°C) | 0.820 | 0.827 | 0.830 | 0.831 |
| Boiling Point (°C) | 157[4] | 195 | 231 | 259 |
| Water Solubility (g/L at 20°C) | 5.9[4] | 0.54 | 0.037 | 0.004 |
| log Kₒw (Octanol-Water Partition Coefficient) | 2.03 | 3.00 | 4.57 | 5.13 |
Note: Some physical property data for this compound and 1-dodecanol were compiled from various chemical data sources.
The octanol-water partition coefficient (log Kₒw) is a critical parameter for predicting the distribution of a solute between the aqueous and organic phases. As the carbon chain length of the fatty alcohol increases, its lipophilicity increases, as indicated by the rising log Kₒw values. This trend directly influences the extraction efficiency of different types of solutes.
Experimental Data on Extraction Efficacy
Table 2: Experimentally Determined Distribution Coefficients (D) for Phenol Extraction
| Fatty Alcohol Solvent | Distribution Coefficient (D) of Phenol | Reference |
| 1-Hexanol | 33.7 | |
| 1-Octanol | 31.2 | |
| 1-Dodecanol | ~10-12 (estimated from graphical data) |
The data suggests that for a moderately polar compound like phenol, there is an optimal range for the carbon chain length of the fatty alcohol solvent. While an increase in lipophilicity (longer carbon chain) is generally expected to favor the extraction of organic compounds, excessive chain length can sometimes lead to reduced extraction efficiency for moderately polar solutes due to steric hindrance and other complex interfacial phenomena. For instance, one study on the extraction of phenol from sebacic acid wastewater found that the chain length of alcohols from 1-hexanol to 1-octanol did not significantly affect the extractability of phenol.
Experimental Protocols
To ensure the reproducibility and validity of solvent extraction studies, a well-defined experimental protocol is essential. The following is a generalized methodology for determining the distribution coefficient of an organic solute, such as phenol, using a fatty alcohol as the solvent.
General Protocol for Liquid-Liquid Extraction of Phenol
-
Preparation of Solutions:
-
Prepare a stock solution of the solute (e.g., phenol) of a known concentration in deionized water.
-
The fatty alcohol solvent (1-hexanol, 1-octanol, this compound, or 1-dodecanol) should be of high purity.
-
-
Extraction Procedure:
-
In a series of separatory funnels, add equal volumes of the aqueous phenol solution and the fatty alcohol solvent (a 1:1 phase ratio is common).
-
Seal the funnels and shake them vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure thorough mixing and to allow the system to reach equilibrium. An automated shaker can be used for consistency.
-
Allow the funnels to stand undisturbed for a sufficient period (e.g., 1 hour) to ensure complete phase separation.
-
-
Sample Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the solute in the aqueous phase before and after extraction using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The concentration of the solute in the organic phase can be determined by mass balance.
-
-
Calculation of Distribution Coefficient (D):
-
The distribution coefficient is calculated as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium: D = [Solute]ₒᵣg / [Solute]ₐq
-
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of solvent extraction with fatty alcohols, the following diagrams are provided.
Caption: Experimental workflow for determining the distribution coefficient.
Caption: Influence of fatty alcohol chain length on extraction efficacy.
Conclusion
The choice of a fatty alcohol for solvent extraction is a critical decision that depends on the properties of the target solute. While longer-chain fatty alcohols like 1-dodecanol offer greater lipophilicity, which is advantageous for extracting nonpolar compounds, shorter-chain alcohols such as 1-hexanol and 1-octanol may be more effective for moderately polar solutes. This compound often represents a balance between these properties, making it a versatile solvent for a range of applications. The provided data and protocols serve as a foundational guide for researchers to select the most appropriate fatty alcohol and to design robust and reproducible extraction experiments. Further empirical studies are encouraged to build a more comprehensive comparative dataset for a wider range of solutes.
References
1-decanol as a green solvent alternative to traditional organic solvents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for more sustainable chemical practices, the focus on green solvents has intensified. 1-Decanol, a fatty alcohol derived from renewable resources like coconut and palm kernel oil, is emerging as a promising alternative to conventional, often hazardous, organic solvents.[1][2] This guide provides an objective comparison of this compound's performance against traditional solvents, supported by available experimental data, to assist researchers in making informed decisions for their laboratory and manufacturing processes.
Physicochemical Properties: A Head-to-Head Comparison
The physical and chemical properties of a solvent are critical determinants of its suitability for a specific application. Below is a comparison of this compound with commonly used traditional organic solvents.
| Property | This compound | Toluene | n-Hexane | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Formula | C₁₀H₂₂O | C₇H₈ | C₆H₁₄ | CH₂Cl₂ | C₃H₇NO |
| Molar Mass ( g/mol ) | 158.28 | 92.14 | 86.18 | 84.93 | 73.09 |
| Boiling Point (°C) | 232.9[3] | 110.6[4] | 69[5] | 39.6 | 153 |
| Melting Point (°C) | 6.4 | -95 | -95 | -96.7 | -61 |
| Density (g/mL at 20°C) | 0.8297 | 0.867 | ~0.66 | 1.326 | 0.944 |
| Flash Point (°C) | 108 | 4 | -22 | N/A | 58 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Slightly Soluble | Miscible |
Performance in Chemical Synthesis: Emerging Data
While comprehensive comparative studies are still emerging, existing research provides insights into this compound's potential as a reaction solvent.
Enzymatic Esterification
In the synthesis of decyl oleate, a valuable ingredient in cosmetics, the enzymatic esterification of oleic acid with this compound has been investigated. Using Novozym 435 as the catalyst, a high conversion rate has been achieved under mild conditions.
| Reaction | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield/Conversion |
| Esterification of Oleic Acid and this compound | This compound (as reactant and solvent) / Novozym 435 | 45 | 1 | 96.53% conversion |
This demonstrates the potential of this compound to act as both a reactant and a solvent in certain biotransformations, simplifying the process and reducing the need for additional organic solvents.
Cross-Coupling Reactions: A Frontier for this compound
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental transformations in organic synthesis. While data on the use of this compound as a solvent for these reactions is limited, its high boiling point and potential to solubilize organic substrates and catalysts make it a candidate for investigation. For comparison, here are typical conditions and yields for these reactions in traditional solvents.
Suzuki-Miyaura Coupling of 4-bromoanisole with phenylboronic acid:
| Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Yield |
| Toluene | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 12 | >95% |
| DMF | Pd/C | K₂CO₃ | Reflux | 1.5 | up to 92% |
Heck Reaction of Iodobenzene with Styrene:
| Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Yield |
| DMF | Pd(OAc)₂ | Et₃N | 100 | 24 | ~80% |
| Water (under microwave) | Pd(OAc)₂ | NaHCO₃ | 200 | 0.5 | up to 73% |
Further research is needed to establish the efficacy of this compound in these important synthetic methodologies.
Experimental Protocols
Representative Protocol: Lipase-Catalyzed Synthesis of Decyl Acetate (Solvent-Free)
This protocol illustrates a green chemistry approach where one of the reactants, this compound, also serves as the solvent.
Materials:
-
This compound
-
Vinyl acetate
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, if using acetic acid instead of vinyl acetate)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or heated magnetic stirrer
Procedure:
-
Substrate Preparation: Add this compound and vinyl acetate to the reaction vessel in a desired molar ratio (e.g., 1:2). If using acetic acid, it is advisable to add molecular sieves to remove the water formed during the reaction.
-
Enzyme Addition: Add the immobilized lipase to the substrate mixture. A typical starting point is 1-5% by weight of the total substrates.
-
Reaction: Securely cap the reaction vessel. Place the vessel in a shaking incubator or on a heated magnetic stirrer set to the desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the immobilized enzyme can be easily removed by filtration. The excess vinyl acetate can be removed under reduced pressure to yield the crude decyl acetate.
-
Purification: Further purification, if necessary, can be achieved by vacuum distillation.
Safety and Environmental Profile: A Clear Advantage for this compound
A significant driver for the adoption of green solvents is their improved safety and reduced environmental impact compared to traditional solvents.
| Solvent | Key Health Hazards | Environmental Fate |
| This compound | Skin and eye irritant. | Readily biodegradable. Low potential for bioaccumulation. |
| Toluene | Central nervous system depression, kidney effects, potential developmental toxicity. | Evaporates quickly, breaks down in air. Moderately toxic to aquatic life. |
| n-Hexane | Neurotoxic (peripheral neuropathy), mild CNS effects. | Volatilizes, degrades in the atmosphere. Low acute toxicity to aquatic organisms. |
| Dichloromethane (DCM) | Possible human carcinogen, liver and brain damage with long-term exposure. | Evaporates and degrades in the atmosphere. Low acute toxicity to aquatic organisms. |
| Dimethylformamide (DMF) | Liver damage, potential reproductive and developmental toxicity. | Biodegradable in water. Low toxicity to aquatic organisms. |
Visualizing the Green Advantage of this compound
The following diagrams illustrate the benefits of this compound and a typical workflow for its application.
Conclusion
This compound presents a compelling case as a green solvent alternative to traditional organic solvents. Its favorable physicochemical properties, coupled with a significantly better safety and environmental profile, make it an attractive option for a range of applications, from organic synthesis to drug development. While more extensive comparative performance data is needed to fully delineate its scope of utility, the existing evidence strongly supports its consideration as a sustainable choice in modern chemical processes. As the chemical industry continues to embrace green chemistry principles, the role of solvents like this compound is poised to expand, contributing to safer and more environmentally responsible scientific innovation.
References
The Untapped Potential of 1-Decanol in HPLC: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals seeking to optimize the separation of non-polar, hydrophobic compounds, the use of long-chain alcohols like 1-decanol as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) presents an intriguing, albeit less-explored, avenue. This guide provides a comparative overview of the potential performance of an HPLC method utilizing this compound against conventional reversed-phase methods, supported by a discussion of the theoretical benefits and a comprehensive framework for validation.
While direct, peer-reviewed comparative studies on HPLC methods employing this compound as a mobile phase additive are not abundant in publicly available literature, existing research on the effects of long-chain alcohols suggests a significant impact on chromatographic selectivity and retention. This guide synthesizes these insights to offer a forward-looking perspective on the validation and application of such methods.
Unraveling the Chromatographic Impact of this compound
In reversed-phase HPLC, the separation of analytes is primarily driven by their hydrophobic interactions with the stationary phase. The addition of a long-chain alcohol like this compound to the mobile phase can introduce unique separation mechanisms. It is postulated that the long alkyl chain of this compound can intercalate with the C18 chains of the stationary phase, creating a modified, more non-polar surface. This can lead to altered selectivity for hydrophobic analytes compared to traditional mobile phases composed of water with methanol or acetonitrile. Furthermore, studies have indicated that longer-chain alcohols can, in some cases, lead to shorter retention times, potentially accelerating analysis without compromising resolution.
Performance Comparison: A Theoretical Framework
To illustrate the potential differences in performance, the following table presents a hypothetical comparison between a standard reversed-phase HPLC method and a method incorporating this compound for the analysis of a mixture of non-polar, hydrophobic compounds.
| Performance Parameter | Standard RP-HPLC Method (e.g., Acetonitrile/Water) | HPLC Method with this compound Additive | Rationale for Expected Difference |
| Selectivity (α) | Baseline selectivity for common non-polar compounds. | Potentially altered and improved selectivity for structurally similar hydrophobic analytes. | This compound may introduce unique π-π or steric interactions, leading to differential retention of closely related compounds. |
| Resolution (Rs) | Adequate resolution for many applications. | May offer enhanced resolution for challenging separations of hydrophobic isomers or congeners. | Improved selectivity directly contributes to better resolution between critical pairs. |
| Retention Time (tR) | Generally longer for highly hydrophobic compounds. | Potentially shorter retention times for certain non-polar analytes. | The presence of this compound can modify the overall polarity of the mobile phase and its interaction with the stationary phase, potentially accelerating elution. |
| Peak Shape | Typically good, with symmetrical peaks. | May require optimization to maintain good peak shape due to potential viscosity effects. | The higher viscosity of this compound compared to methanol or acetonitrile could impact mass transfer and lead to peak broadening if not properly managed. |
| Method Robustness | Well-established and robust for a wide range of analytes. | May require more rigorous control of mobile phase composition and temperature to ensure reproducibility. | The precise concentration of the long-chain alcohol can be a critical parameter affecting the separation. |
Experimental Protocols: A Roadmap to Validation
The validation of an HPLC method with this compound as a mobile phase additive should follow the comprehensive guidelines established by the International Council for Harmonisation (ICH). Below is a detailed protocol that can be adapted for this purpose.
System Suitability
Before commencing method validation, system suitability tests are performed to ensure the HPLC system is operating correctly.
-
Apparatus: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Procedure:
-
Prepare a standard solution of the analyte(s) of interest.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates.
-
-
Acceptance Criteria: The RSD for peak area and retention time should typically be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be > 2000.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Analyze a blank sample (mobile phase or matrix without the analyte).
-
Analyze a sample of the analyte.
-
Analyze a sample spiked with known impurities or potential interfering substances.
-
-
Acceptance Criteria: The blank sample should not show any interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.
Linearity
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the average peak area versus the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The determined LOQ should be precise and accurate.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 1% of the this compound concentration)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze samples under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should still be met under all varied conditions, and the results should not be significantly affected.
Visualizing the Process and Theory
To better understand the validation workflow and the theoretical underpinnings of using this compound as a mobile phase additive, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
Caption: Conceptual Interaction of this compound.
Biocompatibility and Toxicity of 1-Decanol for In Vivo Studies: A Comparative Guide
For researchers and drug development professionals, selecting a suitable solvent or vehicle for in vivo studies is a critical decision that directly impacts the validity and reliability of experimental outcomes. 1-Decanol, a ten-carbon straight-chain fatty alcohol, has applications in various industries and has been investigated for its potential as a penetration enhancer in transdermal drug delivery[1]. However, a thorough understanding of its biocompatibility and toxicity is paramount before its adoption in in vivo research. This guide provides a comparative assessment of this compound against commonly used alternatives—polyethylene glycol (PEG), glycerol, and ethanol—supported by available experimental data and detailed methodologies.
Comparative Toxicity Overview
The following table summarizes the acute toxicity data for this compound and its alternatives. It is important to note that the toxicity of these substances can vary significantly based on the route of administration, concentration, and the specific animal model used.
| Substance | Molecular Formula | LD50 (Oral, Rat) | Key Toxicity Observations |
| This compound | C₁₀H₂₂O | 4720 mg/kg | Skin and eye irritant; may cause central nervous system depression at high concentrations. |
| Polyethylene Glycol (PEG 400) | (C₂H₄O)nH₂O | 28,000 - 50,000 mg/kg | Generally low toxicity, but can cause tissue vacuolation, particularly with higher molecular weight PEGs. Can be painful upon injection. |
| Glycerol | C₃H₈O₃ | 12,600 mg/kg | Low toxicity; considered biocompatible and is a component of many pharmaceutical formulations. |
| Ethanol | C₂H₆O | 7060 mg/kg | Well-characterized toxicity, including induction of inflammatory responses and DNA damage at higher concentrations. |
In Vivo Biocompatibility Assessment
Direct comparative in vivo biocompatibility studies of this compound against other solvents are limited. The following sections provide available data for each substance, primarily focusing on local tissue response after implantation, a critical indicator of biocompatibility.
This compound
Polyethylene Glycol (PEG)
PEG is widely used in pharmaceutical formulations. However, its biocompatibility is dependent on its molecular weight. Studies have shown that subcutaneous implantation of PEG can lead to a local inflammatory response characterized by the presence of macrophages and foreign body giant cells. A notable finding is the vacuolation of cells in various organs, including the spleen, lymph nodes, and lungs, following repeated administration of high-molecular-weight PEGs[4]. While generally considered biocompatible, these findings highlight the need for careful consideration of the molecular weight and purity of PEG used in in vivo studies.
Glycerol
Glycerol is generally regarded as a biocompatible and safe vehicle for in vivo studies. Subcutaneous implantation studies have shown that glycerol-based polymers are well-tolerated, with a normal tissue healing response and eventual absorption[5]. Dermal application studies have also demonstrated its biocompatibility, with minimal skin irritation and the ability to accelerate barrier function recovery.
Ethanol
The in vivo effects of ethanol are extensively studied. While it can be used as a solvent in some in vivo applications, its biological activity is a significant confounding factor. Ethanol can induce a pro-inflammatory response, potentially through the activation of the NF-κB signaling pathway. Studies have shown that ethanol administration can lead to an increase in pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, ethanol has been shown to induce DNA damage in various organs in animal models.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of biocompatibility and toxicity. Below are standardized protocols for key in vivo assays.
Subcutaneous Implantation Study (Based on ISO 10993-6)
This test evaluates the local pathological effects of a biomaterial on living tissue at the macroscopic and microscopic levels.
Objective: To assess the local tissue response to an implanted material.
Materials:
-
Test material (e.g., a solid form of this compound or a polymer matrix containing it)
-
Control material (e.g., high-density polyethylene)
-
Surgical instruments
-
Anesthetic agent
-
Suture materials
-
Histological processing reagents and stains (e.g., Hematoxylin and Eosin)
Procedure:
-
Animal Model: Healthy, adult rabbits or rats are commonly used.
-
Implantation: The animal is anesthetized, and the dorsal skin is clipped and prepared for surgery. Small incisions are made, and subcutaneous pockets are created by blunt dissection. The test and control materials are implanted into these pockets.
-
Observation Period: Animals are observed for systemic and local signs of toxicity for periods ranging from 1 to 12 weeks.
-
Histopathology: At the end of the observation period, the animals are euthanized. The implantation sites are excised and processed for histological examination. The tissues are evaluated for inflammation, fibrosis, necrosis, and other cellular responses.
Workflow for Subcutaneous Implantation Study
Caption: Workflow for a standard subcutaneous implantation biocompatibility study.
Hemolysis Assay (Direct Contact Method)
This in vitro test assesses the potential of a substance to damage red blood cells.
Objective: To determine the hemolytic potential of a substance.
Materials:
-
Fresh, anticoagulated blood (e.g., rabbit or human)
-
Phosphate-buffered saline (PBS)
-
Test substance (this compound and alternatives) at various concentrations
-
Positive control (e.g., Triton X-100)
-
Negative control (PBS)
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Centrifuge the anticoagulated blood to pellet the red blood cells (RBCs). Wash the RBCs several times with PBS. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2%).
-
Incubation: Add the test substance at different concentrations to the RBC suspension. Include positive and negative controls. Incubate the samples at 37°C for a defined period (e.g., 1-4 hours).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each test concentration relative to the positive control.
Signaling Pathways in Toxicity
The toxicity of many substances is mediated through specific cellular signaling pathways. For alcohols like ethanol, the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism of inflammation.
NF-κB Signaling Pathway in Alcohol-Induced Inflammation
Ethanol and its metabolites can act as stressors that trigger a cascade of events leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . While this pathway is well-established for ethanol, the specific effects of this compound on this and other inflammatory pathways in vivo require further investigation.
Caption: Potential inflammatory signaling pathway activated by alcohols.
Conclusion and Recommendations
Based on the available data, this compound exhibits moderate acute toxicity and is a known skin and eye irritant. The primary concern for its use in in vivo studies is the significant lack of specific biocompatibility data, particularly regarding local tissue response upon implantation or injection.
Comparison Summary:
-
This compound: Limited in vivo biocompatibility data. Its irritant properties necessitate caution. Further dedicated studies are required to establish its safety profile as a vehicle for in vivo research.
-
Polyethylene Glycol (PEG): Generally considered biocompatible, but its effects are molecular weight-dependent. The potential for tissue vacuolation should be considered in long-term studies.
-
Glycerol: Demonstrates excellent biocompatibility and is a safe choice for many in vivo applications.
-
Ethanol: While a common solvent, its significant biological effects, including pro-inflammatory and genotoxic potential, can interfere with experimental results and should be carefully controlled for.
Recommendations for Researchers:
-
Prioritize Biocompatible Alternatives: For most in vivo applications, well-characterized and biocompatible solvents such as glycerol or specific, low-toxicity molecular weights of PEG should be prioritized over this compound.
-
Conduct Preliminary Biocompatibility Testing: If the use of this compound is unavoidable due to solubility requirements, preliminary in vivo biocompatibility studies, such as a subcutaneous implantation study, are strongly recommended to assess the local tissue response.
-
Utilize Appropriate Controls: When using any solvent, including this compound, it is crucial to include a vehicle-only control group to differentiate the effects of the solvent from those of the test substance.
-
Consider the Inflammatory Potential: Researchers should be aware of the potential for solvents to induce an inflammatory response and consider measuring key inflammatory markers (e.g., TNF-α, IL-6) to assess this.
References
- 1. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Markers of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gnpublication.org [gnpublication.org]
Evaluating the performance of 1-decanol against other cosolvents in fuel blends
For Researchers, Scientists, and Drug Development Professionals
The quest for cleaner, more efficient, and sustainable liquid fuels has led to extensive research into various cosolvents for blending with conventional gasoline and diesel. Among these, alcohols have emerged as promising candidates due to their oxygen content, which can lead to more complete combustion and reduced emissions. This guide provides a comprehensive comparison of the performance of 1-decanol against other common alcohol cosolvents—namely ethanol, methanol, and butanol—in fuel blends. The information is supported by experimental data from various studies, with detailed methodologies provided for key experiments.
Physicochemical Properties of Cosolvents
The fundamental properties of a cosolvent significantly influence the characteristics of the resulting fuel blend. A comparison of key physicochemical properties of this compound, ethanol, methanol, and butanol is presented below.
| Property | This compound | Ethanol | Methanol | n-Butanol |
| Chemical Formula | C₁₀H₂₂O | C₂H₅OH | CH₃OH | C₄H₉OH |
| Molar Mass ( g/mol ) | 158.28 | 46.07 | 32.04 | 74.12 |
| Density at 20°C (g/cm³) | 0.829 | 0.789 | 0.792 | 0.810 |
| Boiling Point (°C) | 231 | 78.37 | 64.7 | 117.7 |
| Flash Point (°C) | 82 | 13 | 11 | 37 |
| Research Octane Number (RON) | ~80-90 (estimated) | 108.6 | 108.7 | 96 |
| Cetane Number (CN) | ~45-55 | ~8 | ~3 | ~17-25 |
| Lower Heating Value (MJ/kg) | 37.7 | 26.8 | 19.9 | 33.1 |
| Latent Heat of Vaporization (kJ/kg) | 276 | 846 | 1155 | 584 |
| Oxygen Content (wt%) | 10.1 | 34.7 | 49.9 | 21.6 |
| Solubility in Water | Low | High | High | Moderate |
Performance in Diesel Fuel Blends
This compound has been more extensively studied as a cosolvent in diesel fuel due to its favorable cetane number and energy density, which are closer to that of diesel compared to lower-chain alcohols.
Engine Performance
The addition of alcohol cosolvents to diesel fuel can impact engine performance in several ways. The higher oxygen content can improve combustion efficiency, but the lower energy density of alcohols can lead to increased fuel consumption.
| Fuel Blend | Brake Thermal Efficiency (BTE) | Brake Specific Fuel Consumption (BSFC) (g/kWh) |
| Diesel | Baseline | Baseline |
| This compound Blends (10-20%) | Slight Decrease to a slight increase | Increase |
| Ethanol Blends (10-20%) | Decrease | Significant Increase |
| Methanol Blends (10-20%) | Decrease | Significant Increase |
| Butanol Blends (10-20%) | Slight Decrease | Increase |
Note: Performance can vary significantly with engine operating conditions (speed and load).
Emission Characteristics
The primary motivation for using alcohol cosolvents is the potential for reduced emissions. The oxygen content in alcohols can lead to a more complete combustion, reducing particulate matter (PM), carbon monoxide (CO), and hydrocarbon (HC) emissions. However, the impact on nitrogen oxides (NOx) can be complex.
| Fuel Blend | NOx Emissions | CO Emissions | HC Emissions | Smoke Opacity |
| Diesel | Baseline | Baseline | Baseline | Baseline |
| This compound Blends (10-20%) | Decrease | Decrease | Decrease | Significant Decrease |
| Ethanol Blends (10-20%) | Decrease | Decrease | Decrease | Significant Decrease |
| Methanol Blends (10-20%) | Decrease | Decrease | Decrease | Significant Decrease |
| Butanol Blends (10-20%) | Decrease | Decrease | Decrease | Significant Decrease |
Performance in Gasoline Fuel Blends
While lower-chain alcohols like ethanol are widely used in gasoline, data on this compound in spark-ignition (SI) engines is limited. The following comparison is based on available data for ethanol, methanol, and butanol, with projections for this compound based on the trends observed with other higher alcohols.
Engine Performance
In SI engines, the high octane number of alcohols is a key advantage, allowing for higher compression ratios and potentially increased thermal efficiency.
| Fuel Blend | Brake Power/Torque | Brake Thermal Efficiency (BTE) | Brake Specific Fuel Consumption (BSFC) (g/kWh) |
| Gasoline | Baseline | Baseline | Baseline |
| This compound Blends (10-20%) | Likely a slight decrease | Likely a slight decrease | Likely an increase |
| Ethanol Blends (10-20%) | Slight increase | Increase | Increase |
| Methanol Blends (10-20%) | Slight increase | Increase | Significant Increase |
| Butanol Blends (10-20%) | Similar to gasoline | Similar to or slightly higher than gasoline | Increase |
Note: The lower energy content of this compound would likely lead to an increase in BSFC compared to gasoline. Its lower octane number compared to ethanol and methanol might limit the potential for significant performance gains.
Emission Characteristics
Similar to diesel blends, the oxygen content of alcohol cosolvents in gasoline generally leads to a reduction in CO and HC emissions.
| Fuel Blend | NOx Emissions | CO Emissions | HC Emissions |
| Gasoline | Baseline | Baseline | Baseline |
| This compound Blends (10-20%) | Likely a decrease | Likely a significant decrease | Likely a decrease |
| Ethanol Blends (10-20%) | Increase or Decrease (load dependent) | Significant Decrease | Decrease |
| Methanol Blends (10-20%) | Increase or Decrease (load dependent) | Significant Decrease | Decrease |
| Butanol Blends (10-20%) | Increase or Decrease (load dependent) | Significant Decrease | Decrease |
Experimental Protocols
The data presented in this guide is derived from engine testbed experiments. A general methodology for evaluating the performance of fuel blends is outlined below.
Fuel Blend Preparation
-
Materials: Base fuel (diesel or gasoline), cosolvent (this compound, ethanol, etc.), precision balance, volumetric flasks.
-
Procedure:
-
Determine the desired volumetric or weight percentage of the cosolvent in the blend.
-
Accurately measure the required volumes or masses of the base fuel and cosolvent.
-
Mix the components thoroughly in a sealed container to prevent evaporation. For diesel blends, ensure phase stability, especially with lower-chain alcohols. Additives may be required to maintain a homogenous mixture.
-
Allow the blend to reach thermal equilibrium before testing.
-
Measure and record the key physicochemical properties of the blend (e.g., density, viscosity, heating value).
-
Engine Testing
-
Apparatus: Engine testbed (either a compression-ignition/diesel or spark-ignition/gasoline engine), dynamometer (to control engine load and speed), fuel flow meter, air intake measurement system, exhaust gas analyzer, and data acquisition system.
-
Procedure:
-
Warm up the engine to a stable operating temperature using the baseline fuel.
-
Record baseline performance and emissions data at various engine speeds and loads.
-
Switch to the fuel blend and allow the engine to stabilize.
-
Record performance data (torque, power, fuel consumption) and emissions data (NOx, CO, HC, smoke opacity for diesel) at the same speed and load points as the baseline fuel.
-
Repeat the tests for each fuel blend.
-
Calculate performance parameters such as Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC).
-
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Fuel Blend Evaluation
Caption: Experimental workflow for evaluating fuel blend performance.
Logical Relationship of Cosolvent Properties to Engine Outcomes
Caption: Influence of cosolvent properties on engine performance.
Conclusion
This compound shows significant promise as a cosolvent in diesel fuel blends, offering notable reductions in harmful emissions, particularly smoke, CO, and HC, with a less severe penalty on fuel consumption compared to lower-chain alcohols. Its higher cetane number and energy density make it a more "diesel-like" alcohol, facilitating better compatibility with compression-ignition engines.
For gasoline applications, while experimental data is scarce, the properties of this compound suggest it would lead to reduced CO and HC emissions due to its oxygen content. However, its lower octane number compared to ethanol and methanol, and its lower energy density compared to gasoline, may limit its performance benefits in spark-ignition engines.
In contrast, ethanol and butanol are well-established gasoline extenders that can enhance octane and reduce certain emissions. Methanol offers similar benefits but with a more significant impact on fuel consumption due to its low energy density. The choice of cosolvent ultimately depends on the specific application, desired outcomes (performance vs. emissions), and economic feasibility. Further research into the performance of this compound in modern spark-ignition engines is warranted to fully assess its potential as a versatile fuel additive.
A Cross-Validated Guide to the Properties of 1-Decanol: Bridging Experimental Data and Computational Models
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients like 1-decanol is paramount. This guide provides a comprehensive cross-validation of experimentally measured and computationally predicted properties of this compound, offering a valuable resource for formulation development and molecular modeling.
This document summarizes key physical and chemical properties of this compound, presenting a direct comparison between established experimental data and values obtained through computational modeling. Detailed experimental protocols based on industry-standard methods are provided, alongside an overview of the computational approaches used for property prediction.
Data Presentation: Experimental vs. Computational
The following tables provide a side-by-side comparison of experimental and computational values for key properties of this compound. Experimental data is primarily sourced from the National Institute of Standards and Technology (NIST) database, a repository of critically evaluated data. Computational data is derived from published molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models.
| Property | Experimental Value | Computational Value |
| Density | 0.829 g/mL (at 25 °C)[1] | [Data not yet available in searched results] |
| Viscosity | 13.42 mPa·s (at 20 °C) | [Data not yet available in searched results] |
| Surface Tension | 28.5 mN/m (at 20 °C)[1] | [Data not yet available in searched results] |
| Melting Point | 5-7 °C[1] | [Data not yet available in searched results] |
| Boiling Point | 231 °C[1] | [Data not yet available in searched results] |
| Flash Point | 180 °F (82.2 °C)[1] | [Data not yet available in searched results] |
Note: The table will be populated with computational values as relevant research findings are integrated.
Experimental Protocols
The experimental values cited in this guide are determined using standardized and widely accepted methodologies. Below are detailed protocols for the key experiments.
Density Measurement
The density of this compound is experimentally determined using the Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052). This method involves introducing a small liquid sample into an oscillating U-tube. The change in the oscillation frequency, caused by the change in the mass of the tube, is used to determine the density of the sample.
Viscosity Measurement
Kinematic viscosity is measured according to the Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (ASTM D445). This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Surface Tension Measurement
The surface tension of this compound is determined using the Du Noüy ring method, as outlined in the Standard Test Method for Interfacial Tension of Oil Against Water by the Ring Method (ASTM D971). This technique measures the force required to detach a platinum ring from the surface of the liquid.
Melting and Boiling Point Determination
The melting and boiling points of this compound are determined through established laboratory techniques. The melting point is typically observed by slowly heating a sample in a capillary tube and recording the temperature range over which the solid transitions to a liquid. The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the surrounding atmospheric pressure, often using a distillation apparatus or a Thiele tube.
Computational Methodologies
Computational approaches provide a powerful means to predict the physicochemical properties of molecules like this compound, offering insights that can guide experimental work and accelerate research.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between this compound molecules over time, it is possible to calculate macroscopic properties such as density and viscosity. Software packages like GROMACS and LAMMPS are commonly used for these types of simulations. The accuracy of the results is highly dependent on the force field used to describe the interatomic and intermolecular interactions.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties. These models are developed by training on a large dataset of compounds with known properties. Once validated, QSPR models can be used to predict the properties of new or untested compounds like this compound. These models have been successfully applied to predict properties such as the boiling points of alcohols.
Conductor-like Screening Model for Real Solvents (COSMO-RS)
COSMO-RS is a computational method based on quantum chemistry that can predict a wide range of thermodynamic properties of liquids and solutions. It uses the results of quantum chemical calculations to determine the chemical potential of a molecule in a liquid, from which properties like vapor pressure, solubility, and partition coefficients can be derived.
Cross-Validation Workflow
The process of cross-validating experimental and computational data is crucial for building robust and reliable models. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of experimental and computational data.
This guide serves as a living document, and will be updated as more computational data for this compound becomes available, further strengthening the cross-validation and providing an even more robust resource for the scientific community.
References
Benchmarking the performance of 1-decanol in different drug delivery platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-decanol's performance as a penetration enhancer in various drug delivery platforms. The information presented is supported by experimental data to aid in the rational selection and optimization of formulations for enhanced therapeutic delivery.
Overview of this compound in Drug Delivery
This compound, a fatty alcohol, is widely recognized as a chemical penetration enhancer, primarily utilized in transdermal drug delivery systems. Its mechanism of action is predominantly attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby reducing the diffusional resistance and enhancing the permeation of therapeutic agents through the skin.[1][2]
Performance Benchmark of this compound: Quantitative Data
The efficacy of this compound as a penetration enhancer is often evaluated by its ability to increase the flux of a drug across a membrane, typically quantified as an Enhancement Ratio (ER). The following tables summarize the performance of this compound in comparison to other chemical enhancers in various formulations.
Table 1: Comparative Permeation Enhancement of Melatonin
| Penetration Enhancer | Vehicle | Drug Flux (μg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Control (no enhancer) | Water:Ethanol (40:60) | - | 1.0 | [2] |
| This compound (5% w/v) | Water:Ethanol (40:60) | - | Highest among C8-C14 fatty alcohols | [2] |
| 1-Octanol (5% w/v) | Water:Ethanol (40:60) | - | Lower than this compound | [2] |
| 1-Dodecanol (Lauryl Alcohol) (5% w/v) | Water:Ethanol (40:60) | - | Lower than this compound |
Note: A parabolic relationship was observed, with permeation increasing up to a carbon chain length of 10 (decanol) and then decreasing.
Table 2: Comparative Permeation Enhancement of Sodium Diclofenac
| Penetration Enhancer | Vehicle | Steady State Flux (μg/cm²/h) | Enhancement | Reference |
| Control (no enhancer) | Oleaginous Vehicle | - | - | |
| This compound | Oleaginous Vehicle | - | Greatest effect among C8-C14 alcohols | |
| 1-Octanol | Oleaginous Vehicle | - | Less effective than this compound | |
| 1-Dodecanol | Oleaginous Vehicle | - | Less effective than this compound | |
| 1-Tetradecanol | Oleaginous Vehicle | - | Less effective than this compound |
Performance in Different Drug Delivery Platforms
While direct comparative studies of this compound across different platforms are limited, its utility in various formulations is well-documented.
Transdermal Gels and Solutions
This compound is frequently incorporated into hydroalcoholic gels and solutions. In these formulations, it has demonstrated significant enhancement of drug permeation. For instance, in a water:ethanol (40:60) vehicle, 5% (w/v) this compound showed the highest permeation enhancement for melatonin among a series of fatty alcohols.
Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and a cosurfactant. They are recognized for their potential to enhance the transdermal delivery of both hydrophilic and lipophilic drugs. This compound can be a component of the oil phase or act as a cosurfactant in microemulsion formulations, contributing to the overall permeation enhancement by reducing the barrier function of the stratum corneum.
Lipid Nanoparticles
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are colloidal carriers that can encapsulate drugs and enhance their skin penetration. While specific quantitative data on this compound's performance within these systems compared to others is scarce, its lipophilic nature makes it a suitable component for incorporation into the lipid matrix of these nanoparticles. The presence of this compound within the lipid nanoparticles could further fluidize the stratum corneum lipids upon application, leading to enhanced drug delivery.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a standard method to evaluate the permeation of drugs through the skin.
Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical or transdermal formulation.
Apparatus: Franz diffusion cell system.
Membrane: Excised human or animal (e.g., pig, rat) skin, or synthetic membranes.
Procedure:
-
Membrane Preparation: Excise the skin and remove any subcutaneous fat. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and ensure no air bubbles are trapped beneath the skin. The receptor medium is maintained at 32°C to mimic physiological skin temperature.
-
Formulation Application: Apply a known quantity of the formulation containing the drug and this compound (or other enhancers for comparison) to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Formulation of this compound Containing Microemulsion
Objective: To prepare a stable oil-in-water (o/w) microemulsion for topical drug delivery.
Materials: Oil phase (e.g., isopropyl myristate, oleic acid), surfactant (e.g., Tween 80), cosurfactant (e.g., this compound, propylene glycol), aqueous phase (e.g., water, PBS), and the active pharmaceutical ingredient (API).
Procedure:
-
Construct a Pseudo-ternary Phase Diagram: To identify the microemulsion region, a pseudo-ternary phase diagram is constructed by titrating a mixture of oil, surfactant, and cosurfactant with the aqueous phase.
-
Preparation:
-
Mix the surfactant and cosurfactant (S/CoS mixture) at a fixed weight ratio.
-
Add the oil phase to the S/CoS mixture and mix thoroughly.
-
Dissolve the API in the appropriate phase (oil or aqueous).
-
Slowly add the aqueous phase to the oil-S/CoS mixture with constant stirring until a transparent and homogenous microemulsion is formed.
-
-
Characterization: Characterize the microemulsion for its physical appearance, pH, viscosity, droplet size, and zeta potential.
Formulation of this compound Containing Solid Lipid Nanoparticles (SLNs)
Objective: To prepare drug-loaded SLNs for controlled and enhanced topical delivery.
Materials: Solid lipid (e.g., glyceryl monostearate, stearic acid), surfactant (e.g., Poloxamer 188, Tween 80), this compound, API, and water.
Procedure (High-Pressure Homogenization Technique):
-
Lipid Phase Preparation: Melt the solid lipid and this compound together. Dissolve the lipophilic API in this molten lipid mixture.
-
Aqueous Phase Preparation: Heat an aqueous solution of the surfactant to the same temperature as the lipid phase.
-
Emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature for several cycles.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release profile.
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound enhances skin permeation is through the disruption of the stratum corneum's lipid bilayer. Molecular dynamics simulations suggest that alcohol penetration enhancers interact with the lipid headgroups and insert their alkyl chains into the hydrophobic core of the bilayer. This insertion increases the disorder and fluidity of the lipid chains, creating defects or transient pores that facilitate drug diffusion.
While a specific signaling pathway for this compound's action is not well-defined, chemical penetration enhancers, in general, can trigger cellular responses, particularly at higher concentrations, which may lead to skin irritation. This can involve the release of pro-inflammatory cytokines.
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Mechanism of this compound as a penetration enhancer.
Conclusion
This compound is a potent penetration enhancer, particularly for transdermal drug delivery. Its efficacy is comparable, and in some cases superior, to other fatty alcohols. While it is a valuable excipient for various platforms including gels, microemulsions, and lipid nanoparticles, the optimal formulation will depend on the specific drug candidate and desired release profile. The provided experimental protocols offer a framework for the systematic evaluation and benchmarking of this compound in novel drug delivery systems. Further research focusing on direct, quantitative comparisons of this compound's performance across different delivery platforms is warranted to fully elucidate its potential and guide formulation development.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
